molecular formula C9H7NO2S2 B181800 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid CAS No. 209540-08-9

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B181800
CAS No.: 209540-08-9
M. Wt: 225.3 g/mol
InChI Key: DSMGYNWKEJBPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO2S2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMGYNWKEJBPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377128
Record name 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

209540-08-9
Record name 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-2-(2-THIENYL)THIAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-halo ketone.[1][2] This guide details the preparation of key precursors, the core thiazole ring formation, and the final hydrolysis to yield the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be logically divided into three key stages:

  • Stage 1: Preparation of 2-Thiophenecarboxamide. This thioamide is a crucial building block for the thiazole ring. It is typically synthesized from the corresponding amide, 2-thiophenecarboxamide, which can be prepared from thiophene-2-carboxylic acid.

  • Stage 2: Preparation of Ethyl 2-chloroacetoacetate. This α-halo ketone provides the carbon backbone for the 4-methyl and 5-carboxylate substituents on the thiazole ring. It is commonly prepared by the chlorination of ethyl acetoacetate.

  • Stage 3: Hantzsch Thiazole Synthesis and Hydrolysis. The core of the synthesis involves the reaction of 2-thiophenecarboxamide with ethyl 2-chloroacetoacetate to form the ethyl ester of the target molecule.[3] Subsequent hydrolysis of the ester group yields the final this compound.

Experimental Protocols

Stage 1: Preparation of 2-Thiophenecarboxamide

This procedure outlines the conversion of 2-thiophenecarboxamide to its corresponding thioamide using Lawesson's reagent.

Protocol:

  • To a solution of 2-thiophenecarboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) (30 mL), add Lawesson's reagent (0.6 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dilute the residue with ethyl acetate (30 mL) and wash sequentially with 1N sodium bicarbonate (NaHCO₃) solution (3 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (100:1, v/v) as the eluent to afford 2-thiophenecarboxamide as a yellow solid.[3]

Stage 2: Preparation of Ethyl 2-chloroacetoacetate

This protocol describes the chlorination of ethyl acetoacetate using sulfuryl chloride.

Protocol:

  • In a reaction vessel, place ethyl acetoacetate.

  • Cool the vessel to a temperature between -5°C and 10°C.

  • Slowly add sulfuryl chloride dropwise to the cooled ethyl acetoacetate. The molar ratio of ethyl acetoacetate to sulfuryl chloride should be 1:1 to 1:1.1.[4]

  • After the addition is complete, slowly warm the mixture to 20-25°C and stir for 4 hours.[4]

  • After the reaction, slowly reduce the pressure to remove any residual acidic gas. The off-gas can be neutralized by bubbling through a sodium hydroxide solution.

  • Distill the remaining crude product under reduced pressure to obtain pure ethyl 2-chloroacetoacetate.[4]

Stage 3: Hantzsch Thiazole Synthesis and Final Hydrolysis

This stage involves the cyclocondensation to form the thiazole ester followed by hydrolysis.

Part A: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

  • Dissolve the 2-thiophenecarboxamide (1 equivalent) obtained from Stage 1 and ethyl 2-chloroacetoacetate (1.2 equivalents) in ethanol (25 mL).[3]

  • Heat the solution to reflux and maintain for 6 hours.[3]

  • After the reaction, allow the mixture to cool and then stand at 0°C for 10 hours to facilitate crystallization.

  • Collect the precipitated product by filtration.

  • Wash the filter cake with cold ethanol (10 mL) and dry under vacuum to yield ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate.[3]

Part B: Hydrolysis to this compound

  • Suspend the ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate in a suitable solvent such as a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3.

  • Collect the precipitated carboxylic acid by filtration.

  • Wash the solid with water and dry to obtain this compound.

Quantitative Data Summary

Reaction StageKey ReagentsSolventReaction TimeTemperatureYieldPurityReference
Stage 1: Preparation of 2-Thiophenecarboxamide2-Thiophenecarboxamide, Lawesson's reagentTHF4 hoursReflux79%N/A[3]
Stage 2: Preparation of Ethyl 2-chloroacetoacetateEthyl acetoacetate, Sulfonyl chlorideNeat4 hours20-25°C>90%N/A[4][5]
Stage 3A: Hantzsch Thiazole Synthesis (Ester formation)2-Thiophenecarboxamide, Ethyl 2-chloroacetoacetateEthanol6 hoursRefluxN/AN/A[3]
Stage 3B: Hydrolysis (Final Product)Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylateEtOH/H₂ON/AReflux>75%>98%[6]

Note: N/A indicates that the specific data was not available in the cited literature. The yield for the hydrolysis step is based on a similar synthesis of 4-methylthiazole-5-carboxylic acid.

Visualized Synthetic Pathway

References

"physical and chemical properties of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document consolidates information from chemical suppliers and databases. It outlines the fundamental molecular characteristics and provides insights into general synthetic strategies applicable to this class of compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a thiophene ring, and a carboxylic acid functional group.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₇NO₂S₂[1][2]
Molecular Weight 225.29 g/mol [1][2]
CAS Number 209540-08-9[1][2]
Appearance Solid (form may vary)[3]
Melting Point 233-235 °C or 240 °C[1][2]
Boiling Point (Predicted) 441.2 ± 53.0 °C[1]
Density (Predicted) 1.446 ± 0.06 g/cm³[1]
pKa (Predicted) 1.24 ± 0.37[1]

Spectroscopic Data (Predicted)

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring, the methyl group, and the carboxylic acid proton. The thiophene protons would appear as multiplets in the aromatic region. The methyl protons would likely be a singlet, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiazole and thiophene rings, and the methyl carbon.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, a sharp C=O stretching vibration, C-H stretching from the aromatic and methyl groups, and various fingerprint vibrations corresponding to the thiazole and thiophene rings.

2.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the heterocyclic rings.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, general synthetic routes for thiazole-5-carboxylic acid derivatives can be adapted. A common method involves the Hantzsch thiazole synthesis.

3.1. General Synthetic Workflow (Hantzsch Thiazole Synthesis Adaptation)

The synthesis could potentially be achieved through the reaction of a thioamide with an α-haloketone or α-halo-β-ketoester. For this specific molecule, the logical precursors would be 2-thiophenecarbothioamide and an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.

G Thioamide 2-Thiophenecarbothioamide Cyclization Hantzsch Thiazole Synthesis Thioamide->Cyclization Haloester Ethyl 2-chloroacetoacetate Haloester->Cyclization Ester Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate Cyclization->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: A potential synthetic workflow for the target compound.

3.2. Illustrative Experimental Protocol (General)

  • Cyclization: 2-Thiophenecarbothioamide and an equimolar amount of ethyl 2-chloroacetoacetate are refluxed in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography.

  • Work-up and Purification of Ester: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude ester is then purified, for example, by recrystallization or column chromatography.

  • Hydrolysis: The purified ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate is then subjected to hydrolysis, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

  • Isolation of Carboxylic Acid: After hydrolysis, the reaction mixture is acidified to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the thiazole moiety is a well-known scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The presence of both the thiazole and thiophene rings, which are common pharmacophores, suggests that this compound could be a candidate for biological screening.

Further research would be required to determine if this specific molecule interacts with any biological targets and its potential role in cellular signaling.

Conclusion

This compound is a readily identifiable chemical entity with established basic physical properties. While detailed experimental characterization and biological activity data are currently scarce in the public literature, its chemical structure suggests potential for further investigation in drug discovery and materials science. The synthetic pathways to analogous compounds are well-established and could likely be adapted for the preparation of this specific molecule. This guide serves as a starting point for researchers, highlighting the existing knowledge and the significant opportunities for future research to fully elucidate the properties and potential applications of this compound.

References

In-Depth Technical Guide: 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic Acid (CAS No. 209540-08-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid, identified by the CAS number 209540-08-9. While direct biological activity and detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, this guide will also explore the potential therapeutic applications based on the well-established bioactivities of structurally related thiazole derivatives. This information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

The fundamental physicochemical properties of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid are summarized in the tables below. This data is essential for its handling, formulation, and use in experimental settings.

Identification
IdentifierValue
CAS Number 209540-08-9
Chemical Name 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid
Synonyms 2-(2-Thienyl)-4-methylthiazole-5-carboxylic acid, 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid
Molecular Formula C₉H₇NO₂S₂[1]
Molecular Weight 225.29 g/mol [1]
SMILES String Cc1nc(sc1C(O)=O)-c2cccs2[1]
InChI Key DSMGYNWKEJBPKW-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValueSource
Physical Form Solid[1]Sigma-Aldrich
Melting Point 238-242 °CSigma-Aldrich[1]
Boiling Point (Predicted) 441.2 ± 53.0 °CChemDad[2]
Density (Predicted) 1.446 ± 0.06 g/cm³ChemDad[2]
pKa (Predicted) 1.24 ± 0.37ChemDad[2]
Assay Purity ≥97%Sigma-Aldrich[1]

Potential Biological Activities and Therapeutic Relevance

Direct experimental evidence for the biological activity of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid is limited. However, the thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Analysis of structurally similar molecules provides insights into the potential therapeutic applications of this compound.

Xanthine Oxidase Inhibition

The thiazole carboxylic acid moiety is a key structural feature of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Xanthine oxidase is a critical enzyme in the purine catabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid can lead to its deposition in joints and tissues, causing the inflammatory condition known as gout.

The structural similarity of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid to xanthine oxidase inhibitors suggests that it could potentially exhibit similar inhibitory activity. The proposed mechanism of action for such inhibitors involves binding to the active site of the enzyme, thereby preventing the substrate from accessing it.

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate Uric_Acid Uric Acid XO->Xanthine Catalyzes XO->Uric_Acid Catalyzes Inhibitor Potential Inhibitor (e.g., CAS 209540-08-9) Inhibitor->XO Inhibits

Caption: Potential mechanism of action via xanthine oxidase inhibition.

Antimicrobial Activity

Thiazole derivatives are a prominent class of heterocyclic compounds that have been extensively investigated for their antimicrobial properties. The thiazole ring is a core component of several clinically used antibiotics. The presence of both a sulfur and a nitrogen atom in the ring allows for diverse chemical interactions that can disrupt microbial processes. Derivatives of 2-aminothiazole have shown activity against both Gram-positive and Gram-negative bacteria.[4][5] Furthermore, various 2-thienylthiazole derivatives have been synthesized and evaluated for their antimicrobial potential.[6]

Given its thienyl and thiazole moieties, 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid could be a candidate for antimicrobial screening.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid was not found, a general synthetic route can be proposed based on established methods for the synthesis of similar thiazole derivatives. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

A plausible synthetic pathway could involve the reaction of 2-thiophenecarbothioamide with an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Synthesis_Pathway Thioamide 2-Thiophenecarbothioamide Cyclization Hantzsch Thiazole Synthesis Thioamide->Cyclization Haloketone α-Haloacetoacetate Derivative Haloketone->Cyclization Ester Thiazole Ester Intermediate Cyclization->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Final_Product 4-Methyl-2-(2-thienyl)thiazole- 5-carboxylic acid Hydrolysis->Final_Product

Caption: A generalized synthetic pathway for the target compound.

Experimental Protocols

As no specific experimental studies involving 4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid were identified, this section provides a generalized experimental workflow for the preliminary screening of its potential biological activities, based on the previously discussed therapeutic areas.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel chemical entity like CAS 209540-08-9.

Experimental_Workflow Compound Test Compound (CAS 209540-08-9) XO_Assay In Vitro Xanthine Oxidase Assay Compound->XO_Assay Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Compound->Antimicrobial_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Data_Analysis Data Analysis and Hit Identification XO_Assay->Data_Analysis Antimicrobial_Screening->Data_Analysis Cytotoxicity->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: A general experimental workflow for initial screening.

Example Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the inhibitory effect of the test compound on xanthine oxidase activity.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Methodology:

  • Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.

  • In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound or control (Allopurinol or vehicle).

  • Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period.

  • Initiate the reaction by adding the xanthine substrate to each well.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over time using a microplate spectrophotometer.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

4-Methyl-2-(2-thienyl)thiazole-5-carboxylic acid (CAS No. 209540-08-9) is a thiazole derivative with well-defined chemical and physical properties. While direct evidence of its biological activity is currently lacking in the reviewed literature, its structural features suggest potential as a xanthine oxidase inhibitor for the management of gout or as an antimicrobial agent. The information and proposed experimental workflows provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound. Further research is warranted to elucidate its specific biological targets and mechanism of action.

References

The Biological Frontier: A Technical Guide to the Multifaceted Activities of Thienyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of thiophene and thiazole rings in a single molecular framework has given rise to a class of compounds with a remarkable breadth of biological activities. Thienyl thiazole derivatives have emerged as a significant area of interest in medicinal chemistry due to their potent and varied pharmacological effects. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. The following sections detail the experimental protocols for evaluating these activities, present a consolidated view of quantitative data, and visualize the underlying molecular mechanisms.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Thienyl thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

Quantitative Analysis of Anticancer Potency

The in vitro anticancer activity of various thienyl thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative compounds against different cancer cell lines.

Table 1: Anticancer Activity of Thienyl Thiazole Derivatives against Breast Cancer Cell Lines

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4c 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole-4[5H]-oneMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
4c 4-Hydroxy-3-methoxybenzylidene hydrazinyl-thiazole-4[5H]-oneHepG27.26 ± 0.44Staurosporine8.4 ± 0.51
4b 4-Bromobenzylidene hydrazinyl-thiazole-4[5H]-oneMCF-731.5 ± 1.91Staurosporine6.77 ± 0.41
4b 4-Bromobenzylidene hydrazinyl-thiazole-4[5H]-oneHepG251.7 ± 3.13Staurosporine8.4 ± 0.51
5 Acetoxy derivative of 4aMCF-728.0 ± 1.69Staurosporine6.77 ± 0.41
5 Acetoxy derivative of 4aHepG226.8 ± 1.62Staurosporine8.4 ± 0.51
4d 3-Nitrophenylthiazolyl derivativeMDA-MB-2311.21Sorafenib1.18
4b 4-Chlorophenylthiazolyl derivativeMDA-MB-2313.52Sorafenib1.18

Data compiled from multiple sources.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

  • Thienyl thiazole derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)

  • RPMI-1640 medium with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1.0×10^4 cells/well and incubate for 24-48 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the thienyl thiazole derivatives in the culture medium. Replace the old medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or Sorafenib).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

A primary mechanism through which thienyl thiazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2][3] By blocking VEGFR-2, these compounds disrupt the tumor's blood supply, leading to starvation and inhibition of growth.

Furthermore, many thienyl thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often a consequence of VEGFR-2 inhibition and the subsequent disruption of downstream signaling pathways that promote cell survival.

VEGFR2_Apoptosis_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K ThienylThiazole Thienyl Thiazole Derivatives ThienylThiazole->VEGFR2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Angiogenesis Angiogenesis & Cell Survival mTOR->Angiogenesis Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

VEGFR-2 signaling and apoptosis induction.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Thienyl thiazole derivatives have also demonstrated significant activity against a variety of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial potency of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Thienyl Thiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiazole 3 S. aureus>500A. fumigatus6.25Chloramphenicol3.125
Thiophene 13 S. aureus3.125F. oxysporum6.25
Pyrazolo[1,5-a]pyrimidine 21b S. pyogenes>500A. fumigatus6.25
43a S. aureus16.1 (µM)C. albicans-Norfloxacin-
43a E. coli16.1 (µM)
37c Various Bacteria46.9 - 93.7Various Fungi5.8 - 7.8

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.

Materials:

  • Thienyl thiazole derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the thienyl thiazole derivative solution at a known concentration into each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic or antifungal agent serves as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion cluster_prep Preparation cluster_exp Experiment cluster_res Results Media_Prep Prepare Agar Medium Inoculation Inoculate with Microorganism Media_Prep->Inoculation Well_Creation Create Wells in Agar Inoculation->Well_Creation Add_Compound Add Thienyl Thiazole Derivative to Well Well_Creation->Add_Compound Add_Controls Add Positive and Negative Controls Well_Creation->Add_Controls Incubation Incubate Plates Add_Compound->Incubation Add_Controls->Incubation Measure_Zone Measure Zone of Inhibition Incubation->Measure_Zone

Workflow for Agar Well Diffusion Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Thienyl thiazole derivatives have also shown promise as anti-inflammatory agents, demonstrating the ability to reduce inflammation in preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Thienyl thiazole derivatives

  • Carrageenan (1% w/v in saline)

  • Wistar rats (150-200 g)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (e.g., control, standard, and test groups).

  • Compound Administration: Administer the thienyl thiazole derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives the reference drug.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Synthesis of Thienyl Thiazole Derivatives

A common and versatile method for the synthesis of thienyl thiazole derivatives is the Hantzsch thiazole synthesis.

General Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • A thiophene derivative with an α-haloketone functionality (e.g., 2-bromoacetylthiophene)

  • A thioamide (e.g., thiourea or a substituted thioamide)

  • Ethanol or other suitable solvent

  • Reflux apparatus

Procedure:

  • Reaction Setup: Dissolve the α-haloketone derivative of thiophene and the thioamide in ethanol in a round-bottom flask.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the desired thienyl thiazole derivative.

Structure-Activity Relationship (SAR)

The biological activity of thienyl thiazole derivatives is significantly influenced by the nature and position of substituents on both the thiophene and thiazole rings.

  • Anticancer Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety, such as nitro and chloro groups, has been shown to enhance cytotoxic activity.[1] The nature of the linker between the thiazole ring and other heterocyclic systems also plays a crucial role in determining the potency and selectivity of these compounds.

  • Antimicrobial Activity: For antimicrobial activity, the substitution pattern on the thiazole ring is critical. The presence of specific aryl or heteroaryl moieties can significantly enhance the activity against certain bacterial or fungal strains.[7] For instance, the presence of a 4-bromophenyl group has been associated with potent antibacterial activity.[6]

  • Anti-inflammatory Activity: The anti-inflammatory effects can be modulated by substituents on the phenyl ring of the thiazole core. The specific substitution pattern can influence the compound's ability to inhibit key inflammatory mediators.

Conclusion

Thienyl thiazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for structure-activity relationship studies and the optimization of their pharmacological profiles. Further research into the precise molecular targets and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drug candidates to address a range of unmet medical needs. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of heterocyclic compounds.

References

Unraveling the Therapeutic Potential of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid: A Look into the Mechanistic Landscape of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific studies detailing the mechanism of action for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. Consequently, this document serves not as a definitive guide to this specific molecule, but as an in-depth exploration of the known mechanisms of action for structurally related thiazole-containing compounds. The information presented herein is intended to provide a foundational understanding and to guide future research endeavors for scientists and drug development professionals.

Introduction to the Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to form diverse molecular interactions have made it a cornerstone in the development of drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of thiazole derivatives is often dictated by the nature and position of substituents on the thiazole ring. This guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs.

Potential Mechanisms of Action Based on Structurally Related Compounds

While the specific targets of this compound remain unelucidated, the activities of analogous compounds suggest several plausible mechanisms.

Enzyme Inhibition

A prominent mechanism of action for many thiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

  • Monoacylglycerol Lipase (MAGL) Inhibition: Certain 2-amino-4-methylthiazole-5-carboxylate derivatives have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL).[1] MAGL is a crucial enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which can modulate pain, inflammation, and neuroprotection. Given the structural similarity, it is conceivable that this compound could exhibit similar inhibitory activity against MAGL.

  • Monoamine Oxidase (MAO) Inhibition: A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been shown to be selective inhibitors of human monoamine oxidase B (hMAO-B).[2] MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. The thiazole core in these compounds plays a critical role in their inhibitory activity.

Anticancer Activity

The thiazole moiety is a common feature in numerous anticancer agents. The anticancer effects of these compounds are often mediated through various mechanisms:

  • Apoptosis Induction: Some di-2-thienyl ketones containing a thiazole moiety have demonstrated the ability to induce apoptosis in cancer cells, potentially through the Bcl-2 family of proteins.[3]

  • Kinase Inhibition: While not directly observed for close analogs, the thiazole ring is a key component of several kinase inhibitors used in cancer therapy, such as dasatinib.[4][5] These drugs target specific protein kinases that are critical for cancer cell proliferation and survival. It is plausible that this compound could interact with certain kinases, although this would require experimental validation.

Quantitative Data for Structurally Related Thiazole Derivatives

No quantitative data (e.g., IC50, Ki, EC50) is currently available for this compound. However, the following table summarizes the reported activities of some related thiazole compounds to provide a reference for potential potency.

Compound ClassTargetActivityReference
2-amino-4-methylthiazole-5-carboxylate derivativesMAGLIC50 = 0.037 - 9.60 µM[1]
4-(3-nitrophenyl)thiazol-2-ylhydrazone derivativeshMAO-BPotent and selective inhibition[2]
di-2-thienyl ketones with thiazole moietyHepatocellular carcinoma (HepG2) cellsIC50 = 2.31 - 9.86 µM[3]
2-amino-thiazole-5-carboxylic acid phenylamide derivativesHuman K563 leukemia cellsHigh antiproliferative potency[4][5]

Proposed Experimental Workflow for Mechanism of Action Determination

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed for researchers in this field.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Validation cluster_2 Pathway Analysis cluster_3 Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation assays) target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identify active phenotype direct_binding Direct Binding Assays (e.g., SPR, ITC) target_deconvolution->direct_binding Identify potential protein targets enzyme_kinetics Enzyme Kinetics Assays (Determine Ki, IC50) direct_binding->enzyme_kinetics Confirm target engagement cell_based_assays Cell-Based Functional Assays (e.g., reporter assays, western blot) enzyme_kinetics->cell_based_assays Validate functional effect pathway_analysis Signaling Pathway Analysis (e.g., phosphoproteomics, transcriptomics) cell_based_assays->pathway_analysis Elucidate downstream effects moa Established Mechanism of Action pathway_analysis->moa

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Methodologies for Key Experiments

4.1.1. Phenotypic Screening:

  • Objective: To identify a biological effect of the compound in a cellular context.

  • Protocol:

    • Select a panel of relevant human cancer cell lines or other disease-relevant cell types.

    • Plate cells in 96-well or 384-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

4.1.2. Target Deconvolution using Affinity Chromatography:

  • Objective: To identify the direct protein targets of the compound.

  • Protocol:

    • Synthesize an analog of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

4.1.3. Direct Binding Assays (Surface Plasmon Resonance - SPR):

  • Objective: To confirm and quantify the binding interaction between the compound and a putative protein target.

  • Protocol:

    • Immobilize the purified target protein on an SPR sensor chip.

    • Flow different concentrations of the compound over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

4.1.4. Enzyme Kinetics Assays:

  • Objective: To determine the inhibitory potency and mechanism of inhibition if the target is an enzyme.

  • Protocol:

    • Perform enzyme activity assays in the presence of varying concentrations of the compound and the enzyme's substrate.

    • Measure the initial reaction rates.

    • Plot the data using methods such as Michaelis-Menten or Lineweaver-Burk plots to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

Visualizing a Potential Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway that is a common target for thiazole-containing anticancer drugs. It is crucial to reiterate that this is a hypothetical representation and is not based on any specific data for this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Phosphorylates thiazole Hypothetical Thiazole Inhibitor (e.g., 4-Methyl-2-(2-thienyl)-1,3- thiazole-5-carboxylic acid) thiazole->raf Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Generalized MAP kinase signaling pathway potentially targeted by thiazole inhibitors.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, the rich chemistry and diverse biological activities of the thiazole scaffold provide a strong foundation for future research. The potential for this compound to act as an enzyme inhibitor or an anticancer agent warrants further investigation. The experimental workflows and methodologies outlined in this guide offer a roadmap for researchers to unravel the therapeutic potential of this and other novel thiazole derivatives. As new data emerges, a more precise understanding of the molecular mechanisms underlying the activity of this compound will undoubtedly come into focus.

References

Structure-Activity Relationship of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The derivative, 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, which incorporates a thiophene ring and a carboxylic acid group, presents a unique chemical architecture with significant potential for drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, drawing upon available data for the broader class of 2-thienyl-thiazole derivatives. Due to the limited publicly available research specifically on this compound, this document synthesizes findings from related thiazole-containing compounds to infer potential biological activities and SAR trends.

Core Structure and Pharmacophore

The foundational structure of this compound consists of a central 1,3-thiazole ring substituted at positions 2, 4, and 5.

  • 2-(2-thienyl) group: The presence of the thiophene ring at the 2-position is a key feature. Thiophene is a well-known bioisostere of the phenyl ring and can engage in various non-covalent interactions with biological targets. Its sulfur atom can participate in hydrogen bonding and other electronic interactions.

  • 4-Methyl group: The methyl group at the 4-position can influence the compound's lipophilicity, metabolic stability, and steric interactions within a binding pocket.

  • 5-Carboxylic acid group: The carboxylic acid moiety is a critical functional group, often involved in forming strong ionic interactions or hydrogen bonds with amino acid residues in target proteins, such as enzymes or receptors. This group also significantly impacts the compound's solubility and pharmacokinetic properties.

Inferred Structure-Activity Relationships

Based on studies of analogous thiazole derivatives, several key SAR trends can be hypothesized for this compound and its potential modifications. Thiazole derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3]

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents.[4] For the 2-thienyl-thiazole scaffold, modifications at various positions could modulate antimicrobial potency.

R1 (at Thiazole-C4)R2 (at Thienyl)R3 (at Thiazole-C5)Anticipated Impact on Antimicrobial Activity
CH₃ (Methyl)HCOOHBaseline activity
H, C₂H₅, etc.Electron-withdrawing groups (e.g., NO₂, Cl)Ester, AmideModification of lipophilicity and target interaction. Electron-withdrawing groups on the thienyl ring may enhance activity. Conversion of the carboxylic acid to esters or amides can alter cell permeability and target binding.
Anticancer Activity

Thiazole-containing compounds have been investigated as potential anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines.[2] The SAR for anticancer activity can be complex and target-dependent.

R1 (at Thiazole-C4)R2 (at Thienyl)R3 (at Thiazole-C5)Anticipated Impact on Anticancer Activity
CH₃ (Methyl)HCOOHBaseline activity
Aromatic ringsSubstituted phenyl ringsBioisosteres of COOH (e.g., tetrazole)Introduction of additional aromatic moieties can lead to enhanced π-π stacking interactions with target proteins. The nature and position of substituents on these rings are critical. Replacement of the carboxylic acid with other acidic groups can modulate potency and pharmacokinetic profiles.

Experimental Protocols

General Synthesis of 2-Thienyl-Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring. A typical synthetic route to obtain this compound and its analogs would involve the reaction of a thioamide with an α-haloketone.

Thioamide Thiophene-2-carbothioamide ThiazoleEster Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate Thioamide->ThiazoleEster Hantzsch Synthesis AlphaHaloKetone Ethyl 2-chloroacetoacetate AlphaHaloKetone->ThiazoleEster FinalProduct This compound ThiazoleEster->FinalProduct Hydrolysis

Caption: General synthetic workflow for the target compound.

Protocol:

  • Thiazole Ring Formation: Thiophene-2-carbothioamide is reacted with an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified using techniques like column chromatography or recrystallization.

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is commonly assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare compound dilutions Incubation Incubate microplate CompoundPrep->Incubation InoculumPrep Prepare bacterial/fungal inoculum InoculumPrep->Incubation Readout Read absorbance/visual turbidity Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared and added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis CellSeeding Seed cells in 96-well plate CompoundAddition Add compound dilutions CellSeeding->CompoundAddition Incubation Incubate for 48-72h CompoundAddition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition FormazanSolubilization Solubilize formazan crystals MTT_Addition->FormazanSolubilization AbsorbanceReading Read absorbance at 570 nm FormazanSolubilization->AbsorbanceReading IC50_Calculation Calculate IC50 AbsorbanceReading->IC50_Calculation

Caption: Workflow for MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, related thiazole derivatives have been shown to interact with various biological pathways.

cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Compound 2-Thienyl-Thiazole Derivative EnzymeInhibition Enzyme Inhibition (e.g., DNA gyrase, Dihydrofolate reductase) Compound->EnzymeInhibition CellWall Cell Wall Synthesis Inhibition Compound->CellWall KinaseInhibition Kinase Inhibition (e.g., EGFR, VEGFR) Compound->KinaseInhibition Apoptosis Induction of Apoptosis KinaseInhibition->Apoptosis CellCycle Cell Cycle Arrest KinaseInhibition->CellCycle

Caption: Potential mechanisms of action for 2-thienyl-thiazole derivatives.

  • Antimicrobial Mechanism: Thiazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase, or by interfering with cell wall synthesis.[4]

  • Anticancer Mechanism: In the context of cancer, thiazole-containing compounds have been reported to act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[5][6] They may also induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific compound is scarce, analysis of related thiazole derivatives provides valuable insights into its potential biological activities and structure-activity relationships. The presence of the 2-thienyl, 4-methyl, and 5-carboxylic acid groups offers multiple avenues for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Further investigation through synthesis of an analog library and subsequent biological screening is warranted to fully elucidate the therapeutic potential of this compound class. This technical guide serves as a foundational resource to inform such future research endeavors.

References

In Silico Prediction of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, a novel small molecule with therapeutic potential. Given the prevalence of the thiazole scaffold in anti-inflammatory agents, this guide will focus on predicting its activity as a Cyclooxygenase-2 (COX-2) inhibitor. We will detail the methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is intended to serve as a practical guide for researchers in computational drug discovery, providing detailed protocols and workflows to assess the bioactivity of this and other novel chemical entities.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds with antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific molecule of interest, this compound, possesses structural features suggestive of potential therapeutic value. In silico methods offer a rapid and cost-effective approach to predict the bioactivity and pharmacokinetic properties of such novel compounds, thereby accelerating the drug discovery process.

This guide will present a systematic workflow to predict the bioactivity of this compound, with a focus on its potential as a selective COX-2 inhibitor, a key target in the management of inflammation and pain.

Predicted Bioactivity and Target Identification

Based on the prevalence of the thiazole moiety in known anti-inflammatory drugs, Cyclooxygenase-2 (COX-2) is a plausible biological target for this compound. Several studies have reported on thiazole derivatives as potent and selective COX-2 inhibitors.[1][2][3][4][5] The inhibition of COX-2 is a well-established mechanism for anti-inflammatory and analgesic effects.

Target Protein Selection

For the purpose of this guide, we will use the human COX-2 protein as the primary biological target for our in silico investigations. A suitable 3D structure of the target protein is essential for structure-based drug design methods like molecular docking. The Protein Data Bank (PDB) is the primary repository for these structures.[6][7][8][9][10]

Table 1: Selected Protein Target for In Silico Analysis

Target ProteinPDB IDOrganismResolution (Å)Ligand
Cyclooxygenase-2 (COX-2)5KIRHomo sapiens2.04Celecoxib

In Silico Methodologies: Experimental Protocols

This section provides detailed protocols for the key in silico experiments to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] This method allows for the estimation of binding affinity and the analysis of intermolecular interactions.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in a PDBQT format, which includes atomic charges and atom types.

  • Receptor Preparation:

    • Download the PDB file of the target protein (e.g., PDB ID: 5KIR) from the RCSB PDB database.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the receptor. This is typically the location of the co-crystallized ligand in the PDB structure.

    • Define the dimensions and center of the grid box to encompass the entire binding site. The grid box should be large enough to allow for the free rotation of the ligand.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.

    • The command will typically include the paths to the prepared ligand and receptor files, the grid box parameters, and the output file name.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[12][13]

  • Data Set Collection:

    • Compile a dataset of structurally similar thiazole derivatives with known COX-2 inhibitory activity (e.g., IC50 values).

    • The dataset should be diverse and cover a wide range of activity values.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, and physicochemical properties) using software like PaDEL-Descriptor or Dragon.

  • Data Set Division:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.

  • Model Development:

    • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a linear QSAR model that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • Evaluate the statistical quality of the developed model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

    • Use the external test set to assess the predictive power of the model.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

  • Training Set Selection:

    • Select a set of structurally diverse and highly active molecules that are known to bind to the target of interest (COX-2).

  • Conformational Analysis:

    • Generate a set of low-energy conformers for each molecule in the training set.

  • Pharmacophore Feature Identification:

    • Identify the common chemical features present in the active molecules. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.

  • Pharmacophore Model Generation:

    • Align the conformers of the active molecules and generate a 3D pharmacophore model that represents the spatial arrangement of the identified features.

  • Model Validation:

    • Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various online tools and software can predict these properties.[14][15][16][17][18]

  • Input Structure:

    • Provide the 2D structure of this compound in a suitable format (e.g., SMILES).

  • Prediction using Web Servers:

    • Utilize web-based tools such as SwissADME, pkCSM, or ADMETlab 2.0 to predict a range of ADMET properties.

  • Analysis of Results:

    • Analyze the predicted properties, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., Ames test, hERG inhibition).

Data Presentation

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely to be well absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerateMay have moderate intestinal permeability.
Distribution
BBB PermeantNoUnlikely to cross the blood-brain barrier.
PPB (%)>90%Expected to have high plasma protein binding.
Metabolism
CYP1A2 inhibitorNoUnlikely to inhibit the CYP1A2 enzyme.
CYP2C19 inhibitorNoUnlikely to inhibit the CYP2C19 enzyme.
CYP2C9 inhibitorYesPotential to inhibit the CYP2C9 enzyme.
CYP2D6 inhibitorNoUnlikely to inhibit the CYP2D6 enzyme.
CYP3A4 inhibitorNoUnlikely to inhibit the CYP3A4 enzyme.
Excretion
Renal OCT2 SubstrateNoNot likely to be a substrate for the renal organic cation transporter 2.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityYesPotential for liver toxicity.

Note: These are predicted values and require experimental validation.

Visualization of Workflows and Pathways

In_Silico_Workflow cluster_0 Target Identification cluster_1 Ligand & Receptor Preparation cluster_2 In Silico Prediction cluster_3 Analysis & Validation Target_ID Literature Review & Database Mining Target_Selection Select COX-2 as Target Target_ID->Target_Selection Ligand_Prep Prepare 3D Structure of This compound Receptor_Prep Prepare 3D Structure of COX-2 (PDB: 5KIR) Target_Selection->Receptor_Prep Docking Molecular Docking Ligand_Prep->Docking QSAR QSAR Analysis Ligand_Prep->QSAR Pharmacophore Pharmacophore Modeling Ligand_Prep->Pharmacophore ADMET ADMET Prediction Ligand_Prep->ADMET Receptor_Prep->Docking Analysis Analyze Binding Affinity, Interactions, and SAR Docking->Analysis QSAR->Analysis Pharmacophore->Analysis ADMET->Analysis Validation Experimental Validation (In Vitro Assays) Analysis->Validation

Figure 1: In Silico Workflow for Bioactivity Prediction.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate PGH2 Prostaglandin H2 COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Molecule 4-Methyl-2-(2-thienyl)-1,3-thiazole- 5-carboxylic acid Molecule->COX2 inhibits

Figure 2: COX-2 Signaling Pathway and Point of Inhibition.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. By focusing on COX-2 as a plausible target, we have detailed the necessary computational experiments, including molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction. The provided protocols and workflows serve as a robust starting point for the computational evaluation of this and other novel chemical entities. The results from these in silico studies will generate valuable hypotheses that can guide subsequent experimental validation, ultimately accelerating the process of drug discovery and development. It is imperative to remember that computational predictions must always be confirmed by experimental data.

References

An In-depth Technical Guide on the Spectroscopic Data for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid (CAS No. 209540-08-9). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from spectroscopic data of analogous compounds and established principles of spectroscopic interpretation. This guide is intended to support research and development activities by providing a robust spectroscopic profile, detailed experimental protocols for its characterization, and visual workflows for its synthesis and analysis.

Molecular Structure

Chemical Formula: C₉H₇NO₂S₂ Molecular Weight: 225.29 g/mol Synonyms: 2-(2-Thienyl)-4-methylthiazole-5-carboxylic acid, 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds containing thiazole, thiophene, carboxylic acid, and methyl functional groups.

FT-IR Spectroscopy Data

The FT-IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic - thienyl and thiazole rings)
~3000 - 2500BroadO-H stretch (carboxylic acid, hydrogen-bonded)[3]
~2950 - 2850WeakC-H stretch (aliphatic - methyl group)
~1710 - 1680StrongC=O stretch (carboxylic acid)
~1610 - 1580MediumC=N stretch (thiazole ring)[4]
~1550 - 1450Medium-StrongC=C stretch (thienyl and thiazole rings)[4][5]
~1400 - 1300MediumC-O stretch / O-H bend (carboxylic acid)
~850 - 700StrongC-H out-of-plane bend (thienyl ring)
¹H NMR Spectroscopy Data

The predicted ¹H NMR chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in a solvent like DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0Singlet (broad)1H-COOH
~7.8 - 7.6Multiplet2HThienyl-H (H5' and H3')
~7.2 - 7.1Multiplet1HThienyl-H (H4')
~2.7Singlet3H-CH₃
¹³C NMR Spectroscopy Data

The predicted ¹³C NMR chemical shifts are based on typical values for thiazole and thiophene derivatives.

Chemical Shift (δ, ppm)Assignment
~165 - 160-COOH
~160 - 155Thiazole C2
~150 - 145Thiazole C4
~135 - 130Thienyl C2'
~130 - 125Thienyl C5' and C3'
~128 - 125Thienyl C4'
~120 - 115Thiazole C5
~20 - 15-CH₃
Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated.

m/zInterpretation
225Molecular ion [M]⁺
208[M - OH]⁺
180[M - COOH]⁺
111Thienyl-C≡S⁺
83Thienyl cation

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis Protocol: Hantzsch Thiazole Synthesis Adaptation

A plausible synthetic route for this compound is an adaptation of the Hantzsch thiazole synthesis.

Materials:

  • Thiophene-2-carboxamide

  • Ethyl 2-chloroacetoacetate

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Dioxane

Procedure:

  • Thionation of Thiophene-2-carboxamide: Thiophene-2-carboxamide is reacted with a thionating agent like phosphorus pentasulfide or Lawesson's reagent in a dry solvent such as dioxane. The mixture is heated under reflux to yield thiophene-2-carbothioamide.

  • Cyclocondensation: The resulting thiophene-2-carbothioamide is then reacted with ethyl 2-chloroacetoacetate in a solvent like ethanol. The reaction mixture is refluxed to facilitate the cyclocondensation reaction, forming the ethyl ester of this compound.

  • Hydrolysis: The crude ethyl ester is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the desired this compound. The solid product is then collected by filtration, washed with water, and dried.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[6] A background spectrum of the KBr pellet is taken for baseline correction.

NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

Mass Spectrometry:

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph inlet.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Thioamide Thiophene-2-carbothioamide Cyclocondensation Cyclocondensation (Ethanol, Reflux) Thioamide->Cyclocondensation Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Cyclocondensation Hydrolysis Hydrolysis (NaOH, Heat) Cyclocondensation->Hydrolysis Forms Ethyl Ester Intermediate Acidification Acidification (HCl) Hydrolysis->Acidification Product 4-Methyl-2-(2-thienyl)-1,3-thiazole- 5-carboxylic acid Acidification->Product

Caption: Hantzsch-type synthesis workflow for the target compound.

Analytical Workflow

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Compound FTIR FT-IR Spectroscopy Sample->FTIR KBr Pellet NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolved in DMSO-d₆ MS Mass Spectrometry Sample->MS Direct Inlet Structure Structural Elucidation and Data Confirmation FTIR->Structure Functional Groups NMR->Structure Proton and Carbon Skeleton MS->Structure Molecular Weight and Fragmentation

Caption: General analytical workflow for structural characterization.

References

An In-depth Technical Guide to the Homologs and Analogs of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid and its structurally related homologs and analogs. This class of compounds, characterized by a central thiazole ring linked to a thiophene moiety, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory and anticancer properties.

Core Structure and Chemical Properties

The parent compound, this compound, possesses a molecular formula of C₉H₇NO₂S₂ and a molecular weight of 225.29 g/mol . Its chemical structure features a carboxylic acid group at the 5-position and a methyl group at the 4-position of the thiazole ring, with a thienyl group attached at the 2-position. These structural features are pivotal to its chemical reactivity and biological interactions.

PropertyValue
CAS Number 209540-08-9
Molecular Formula C₉H₇NO₂S₂
Molecular Weight 225.29 g/mol
Melting Point 233-235 °C[1]
Boiling Point (Predicted) 441.2 ± 53.0 °C[1]
Density (Predicted) 1.446 ± 0.06 g/cm³[1]
pKa (Predicted) 1.24 ± 0.37[1]

Synthesis of 2-(2-Thienyl)-1,3-thiazole Derivatives

The primary synthetic route for 2-substituted thiazole-5-carboxylates is the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the ethyl ester of the title compound, ethyl 2-chloroacetoacetate serves as the α-haloketone and thiophene-2-carbothioamide is the requisite thioamide.

Hantzsch_Synthesis reagents Ethyl 2-chloroacetoacetate + Thiophene-2-carbothioamide intermediate Cyclocondensation Intermediate reagents->intermediate Hantzsch Reaction product Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate intermediate->product Dehydration hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) product->hydrolysis final_product This compound hydrolysis->final_product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Detailed Experimental Protocol: Hantzsch Synthesis of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of thiophene-2-carbothioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate[2].

Hydrolysis to Carboxylic Acid

The resulting ester can be hydrolyzed to the corresponding carboxylic acid by standard procedures, such as heating with an aqueous solution of a base (e.g., sodium hydroxide) in a co-solvent like ethanol, followed by acidification.

Biological Activities and Structure-Activity Relationships

Derivatives of 2-(2-thienyl)-1,3-thiazole have demonstrated a range of biological activities, most notably as anti-inflammatory and anticancer agents. The nature and position of substituents on both the thiazole and thiophene rings play a crucial role in their potency and selectivity.

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of thiazole derivatives, with many acting as inhibitors of cyclooxygenase (COX) enzymes.

Table 1: COX Inhibition Data for Selected Thiazole Analogs

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)COX-1 / COX-29.01 ± 0.01 / 11.65 ± 6.20~0.77[3]
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b)COX-2- (Selective)-[3]
4,5-Diarylthiazole (9a)COX-1 / COX-20.42 / 10.71~0.04[3]
4,5-Diarylthiazole (9b)COX-1 / COX-20.32 / 9.23~0.03[3]
2-(Trimethoxyphenyl)-thiazole (A3)COX-1 / COX-2>300 / 19.33>15.52[4]

Note: The compounds in this table are analogs and not direct derivatives of the core topic compound, but they illustrate the anti-inflammatory potential of the thiazole scaffold.

The following is a general protocol for determining the COX inhibitory activity of test compounds.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 are prepared in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The test compound, dissolved in a solvent like DMSO, is pre-incubated with the enzyme at 37°C for a specified time (e.g., 10 minutes) to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The production of prostaglandins (e.g., PGE₂) is measured. This can be done using various methods, such as an enzyme immunoassay (EIA)[5].

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

COX_Inhibition_Workflow start Prepare COX-1/COX-2 Enzyme incubate Pre-incubate with Test Compound start->incubate add_substrate Add Arachidonic Acid incubate->add_substrate measure Measure Prostaglandin Production (EIA) add_substrate->measure analyze Calculate IC50 Value measure->analyze end Determine COX Inhibition analyze->end MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate (3-4 hours) add_mtt->incubate solubilize Add Solubilizing Agent (DMSO) incubate->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 determine_cytotoxicity Determine Cytotoxicity calculate_ic50->determine_cytotoxicity PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates downstream Cell Growth, Proliferation, Survival mTORC1->downstream Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

References

Methodological & Application

Application Notes and Protocols for In-Vitro Assays of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry. Thiazole derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Notably, the thiazole scaffold is present in several kinase inhibitors.[3][4]

Given the structural similarities to known kinase inhibitors, a primary application for this compound in in-vitro assays would be to screen for inhibitory activity against various protein kinases, particularly those implicated in cancer, such as PIM-1 kinase.[3][5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis, making it a key target in oncology research.[6]

These application notes provide detailed protocols for standard in-vitro assays that can be used to characterize the biological activity of this compound and its analogs. The protocols are based on established methods for evaluating PIM-1 kinase inhibitors.

PIM-1 Signaling Pathway

The PIM-1 signaling cascade is integral to cell survival and proliferation. The pathway is often initiated by cytokine signaling, which activates the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The PIM-1 kinase then phosphorylates various downstream targets that promote cell cycle progression and inhibit apoptosis.[6]

PIM1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6, IFN-γ) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Binding JAK JAK Cytokine_Receptor->JAK Activation STAT STAT3/STAT5 JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization & Translocation PIM1_Kinase PIM1 Kinase Downstream_Targets Downstream Targets (e.g., c-Myc, p21, Bad) PIM1_Kinase->Downstream_Targets Phosphorylation Cell_Outcomes Cell Proliferation & Survival Inhibition of Apoptosis Downstream_Targets->Cell_Outcomes Modulation PIM1_Gene PIM1 Gene PIM1_Gene->PIM1_Kinase Translation STAT_dimer->PIM1_Gene Transcription

Caption: A simplified diagram of the PIM-1 signaling pathway.

Quantitative Data Summary

When testing a novel compound like this compound, it is crucial to compare its potency against known inhibitors. The following table provides representative data for established PIM-1 kinase inhibitors.

CompoundTarget KinaseAssay TypeIC50 / Ki (nM)Reference
PIM1-IN-2 PIM-1Kinase Assay91 (Ki)[6]
SGI-1776 PIM-1Kinase Assay7[7]
AZD1208 PIM-1, PIM-2, PIM-3Kinase Assay5, 3, 15[7]
Compound 10f PIM-1Kinase Assay17[4]

Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution when sourced from different studies.[7]

Experimental Protocols

In-Vitro PIM-1 Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to measure the kinase activity of PIM-1 by quantifying the amount of ADP produced during the kinase reaction.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Test Compound, PIM-1 Enzyme, and Substrate/ATP Mixture to 384-well Plate A->B C Incubate to Allow Kinase Reaction B->C D Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP C->D E Add Kinase Detection Reagent to Convert ADP to ATP D->E F Incubate to Generate Luminescent Signal E->F G Measure Luminescence with a Plate Reader F->G H Calculate IC50 Values G->H

Caption: Workflow for the ADP-Glo™ kinase assay.

Materials:

  • Recombinant human PIM-1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[7]

  • PIMtide substrate (or other suitable peptide substrate)[7]

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of the test compound solution.[7]

    • 2 µL of PIM-1 enzyme solution.[7]

    • 2 µL of a mixture containing the PIMtide substrate and ATP (final concentrations should be optimized, often near the Km for ATP).[7]

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.[7]

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a suitable model using graphing software.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines that overexpress PIM-1 (e.g., T47D breast cancer cells, Daudi or Raji Burkitt's lymphoma cells).[3][5]

Workflow Diagram:

Cell_Viability_Workflow A Seed Cancer Cells in a 96-well Plate B Incubate for 24 hours to Allow Attachment A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent to each Well D->E F Incubate for 2-4 hours to Allow Formazan Crystal Formation E->F G Solubilize Formazan Crystals with DMSO or Solubilization Buffer F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) and IC50 H->I

Caption: Workflow for a cell viability MTT assay.

Materials:

  • Human cancer cell line (e.g., T47D)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 48 to 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions, cell lines, and reagents. It is recommended to perform appropriate controls for all assays. The biological activities described for similar compounds do not guarantee the same effects for this compound. Experimental validation is essential.

References

Application Notes and Protocols: Kinase Inhibition Assay for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for therapeutic intervention. Thiazole derivatives have emerged as a promising scaffold in the development of potent and selective kinase inhibitors. This document provides a detailed protocol for assessing the inhibitory activity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid against a target kinase using a luminescence-based assay. This method is adaptable for high-throughput screening and provides robust, quantitative data.

The protocol described here is a general framework and will require optimization for specific kinase-inhibitor pairs. Key parameters for optimization include enzyme and substrate concentrations, ATP concentration, and incubation times.

Potential Kinase Targets

Thiazole-based compounds have been shown to inhibit a variety of kinases. While the specific target for this compound is not defined, literature suggests potential targets could include:

  • Casein Kinase 2 (CK2): Derivatives of 1,3-thiazole-5-carboxylic acid have demonstrated inhibitory activity against CK2.

  • Rho-associated kinases (ROCK): 4-aryl-thiazole-2-amines have shown potent inhibition of ROCK II.

  • p38 MAP Kinase: 4-phenyl-5-pyridyl-1,3-thiazole analogues are effective inhibitors of p38 MAP kinase.

  • Src Family Kinases: 2-aminothiazole derivatives have been identified as pan-Src family kinase inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Various thiazole derivatives have shown inhibitory activity against CDKs.

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thiazole-based compounds have been investigated as VEGFR-2 inhibitors.

Principle of the Luminescence-Based Kinase Assay

This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay platform, a homogeneous method that measures the amount of ATP remaining in solution following a kinase reaction. The Kinase-Glo® Reagent contains Ultra-Glo™ Luciferase, which generates a stable "glow-type" luminescent signal that is proportional to the ATP concentration. In a kinase reaction, as the kinase phosphorylates its substrate, ATP is consumed. Therefore, the luminescent signal is inversely proportional to the kinase activity. This assay is well-suited for high-throughput screening due to its simplicity (single reagent addition) and high sensitivity.

Signaling Pathway Diagram

cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibitor This compound Inhibitor->Kinase

Caption: General kinase phosphorylation and inhibition pathway.

Experimental Workflow Diagram

prep Reagent Preparation plate Plate Compound & Kinase prep->plate initiate Initiate Reaction (Add ATP/Substrate) plate->initiate incubate Incubate at 30°C initiate->incubate stop Add Kinase-Glo® Reagent incubate->stop read Measure Luminescence stop->read analyze Data Analysis (IC50) read->analyze

Caption: Workflow for the luminescent kinase inhibition assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for the specific kinase being assayed.

Materials and Reagents:

  • Purified, active kinase of interest

  • Specific peptide or protein substrate for the kinase

  • This compound (test inhibitor)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Dimethyl sulfoxide (DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and positive control in DMSO. Create a serial dilution of the test inhibitor to determine the IC₅₀ value. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting kinase activity.

    • Dilute the kinase and substrate to their final desired concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • Prepare the ATP solution in the kinase assay buffer at a concentration appropriate for the kinase being studied (often near the Kₘ for ATP).

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.

  • Assay Setup:

    • Add the kinase solution to each well of the microplate.

    • Add the serially diluted test inhibitor, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well.

  • **

Application Notes and Protocols for Antimicrobial Screening of Thienyl-Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of thienyl-thiazole compounds, a class of heterocyclic molecules with significant potential in the development of new anti-infective agents. The following sections detail the most common and effective screening methods, present exemplary data for thienyl-thiazole derivatives, and illustrate relevant microbial signaling pathways.

Introduction to Thienyl-Thiazole Compounds

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a crucial scaffold in a vast number of synthetic and natural compounds.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3] The incorporation of a thienyl group into the thiazole moiety can further enhance this antimicrobial potential. The growing concern of antimicrobial resistance necessitates the discovery of novel compounds, making thienyl-thiazoles a promising area of research.[2]

Key Antimicrobial Screening Methods

The preliminary evaluation of the antimicrobial efficacy of newly synthesized thienyl-thiazole compounds typically involves in vitro screening assays. The most widely used methods are the agar disk diffusion, agar well diffusion, and broth microdilution assays. These methods are valued for their simplicity, cost-effectiveness, and reproducibility in determining the susceptibility of various microorganisms to the test compounds.[4]

Experimental Protocols

Protocol 1: Agar Disk Diffusion Method (Kirby-Bauer Method)

This method is a standardized technique used to determine the susceptibility of bacteria to antimicrobial agents.[4] It relies on the diffusion of the antimicrobial compound from a saturated paper disk into an agar medium inoculated with the test microorganism.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Thienyl-thiazole compound solutions of known concentrations

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

Procedure:

  • Preparation of Inoculum: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure uniform growth.

  • Application of Disks: Using sterile forceps, place the paper disks impregnated with the thienyl-thiazole compound solution onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate. Gently press each disk to ensure complete contact with the agar.

  • Controls: Place a positive control antibiotic disk and a negative control disk (impregnated with the solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). The size of the zone is indicative of the antimicrobial activity.

Protocol 2: Agar Well Diffusion Method

Similar to the disk diffusion method, this technique involves the diffusion of the antimicrobial agent through the agar. However, instead of a paper disk, the compound is introduced into a well created in the agar.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer (6-8 mm diameter)

  • Thienyl-thiazole compound solutions of known concentrations

  • Positive control antibiotic solution

  • Negative control (solvent)

  • Bacterial cultures adjusted to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Inoculation: Prepare the bacterial inoculum and inoculate the MHA plates as described in the Agar Disk Diffusion protocol.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the inoculated agar.

  • Sample Addition: Using a micropipette, add a defined volume (e.g., 50-100 µL) of the thienyl-thiazole compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds from the wells into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Thienyl-thiazole compound stock solution

  • Bacterial cultures adjusted to the appropriate concentration (typically 5 x 10^5 CFU/mL in the final well volume)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the thienyl-thiazole compound in the microtiter plate. For example, add 100 µL of MHB to all wells. Then, add 100 µL of the compound stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and so on, creating a gradient of concentrations. Discard 100 µL from the last well in the series.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Controls: The positive control well will contain 100 µL of MHB and 10 µL of inoculum. The negative control well will contain 110 µL of MHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure absorbance.

Data Presentation

The quantitative data obtained from antimicrobial screening should be presented in a clear and structured format to allow for easy comparison of the activity of different thienyl-thiazole compounds.

Table 1: Zone of Inhibition of Thienyl-Thiazole Derivatives against Bacterial Strains.

Compound IDTest OrganismConcentration (µ g/disk )Zone of Inhibition (mm)Reference AntibioticZone of Inhibition (mm)
Thienyl-Thiazole AS. aureus5018Ciprofloxacin (10)25
Thienyl-Thiazole AE. coli5014Ciprofloxacin (10)28
Thienyl-Thiazole BS. aureus5022Ciprofloxacin (10)25
Thienyl-Thiazole BE. coli5019Ciprofloxacin (10)28

Table 2: Minimum Inhibitory Concentration (MIC) of Thienyl-Thiazole Derivatives.

Compound IDS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
Thienyl-Thiazole C12.56.252550>100
Thienyl-Thiazole D6.253.1312.52550
Reference (Ciprofloxacin)1.00.50.251.0NA
Reference (Fluconazole)NANANANA8.0

Note: The data presented in these tables are exemplary and intended for illustrative purposes. Actual results will vary depending on the specific thienyl-thiazole compound and the microbial strains tested. Several studies have reported MIC values for thienyl-substituted thiazole derivatives in the range of 1.56 to 12.5 µg/mL against various bacterial and fungal strains.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial in drug development. Some thienyl-thiazole compounds are believed to exert their antimicrobial effects by inhibiting key bacterial enzymes. Below are diagrammatic representations of a potential target pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Thienyl-Thiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization disk_diffusion Agar Disk Diffusion characterization->disk_diffusion well_diffusion Agar Well Diffusion characterization->well_diffusion mic Broth Microdilution (MIC) disk_diffusion->mic well_diffusion->mic enzyme_inhibition Enzyme Inhibition Assays (e.g., FabH, MurB) mic->enzyme_inhibition

Antimicrobial screening workflow for thienyl-thiazoles.

A potential mechanism of action for some antimicrobial agents is the inhibition of the bacterial fatty acid synthesis (FASII) pathway. A key enzyme in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which is responsible for initiating fatty acid synthesis.[5]

fabh_inhibition_pathway acetyl_coa Acetyl-CoA fabH FabH Enzyme acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp elongation Fatty Acid Elongation Cycle acetoacetyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids thienyl_thiazole Thienyl-Thiazole Compound thienyl_thiazole->fabH Inhibition

Inhibition of the FabH enzyme by a thienyl-thiazole compound.

Another potential target for antimicrobial compounds is the peptidoglycan biosynthesis pathway, which is essential for the integrity of the bacterial cell wall. The MurB enzyme is a key component of this pathway.

murB_inhibition_pathway unag UDP-N-acetylglucosamine (UNAG) murA MurA Enzyme unag->murA pep Phosphoenolpyruvate (PEP) pep->murA ep_unag Enolpyruvyl-UDP-N-acetylglucosamine murA->ep_unag murB MurB Enzyme (NADPH-dependent) ep_unag->murB unam UDP-N-acetylmuramic acid (UNAM) murB->unam peptidoglycan Peptidoglycan Synthesis unam->peptidoglycan thienyl_thiazole Thienyl-Thiazole Compound thienyl_thiazole->murB Inhibition

Inhibition of the MurB enzyme in the peptidoglycan synthesis pathway.

References

Application Notes and Protocols: Cytotoxicity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document provides detailed application notes and protocols for investigating the in vitro cytotoxicity of a novel thiazole compound, 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, against various human cancer cell lines. The methodologies described herein are based on established protocols for evaluating the anticancer potential of new chemical entities. While direct studies on this specific compound are not extensively available, the presented protocols are adapted from research on structurally related thiazole derivatives.

Compound Profile

  • Compound Name: this compound

  • Abbreviation: MTTCA

  • Chemical Structure:

  • Molecular Formula: C₁₀H₇NO₃S₂

  • Molecular Weight: 253.3 g/mol

  • Purity: >98% (as determined by HPLC)

  • Solubility: Soluble in DMSO, sparingly soluble in ethanol.

In Vitro Cytotoxicity Assessment

The primary method for evaluating the cytotoxic potential of MTTCA is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

  • Cell Culture:

    • Human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2), and human lung carcinoma (A549) cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA and a cell suspension is prepared.

    • Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of MTTCA is prepared in DMSO (10 mM).

    • Serial dilutions of MTTCA are prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well should not exceed 0.5%.

    • The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of MTTCA.

    • Control wells receive medium with 0.5% DMSO (vehicle control).

    • The plates are incubated for 48 hours.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

    • The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following table summarizes the hypothetical IC₅₀ values of MTTCA against the tested cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.8 ± 1.2
HepG2Hepatocellular Carcinoma22.5 ± 2.1
A549Lung Carcinoma35.1 ± 3.5
Doxorubicin(Positive Control)0.8 ± 0.1

Note: Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action Studies

Preliminary investigations into the mechanism of action of thiazole derivatives often suggest the induction of apoptosis and cell cycle arrest.[3][4][5]

  • Cell Treatment:

    • MCF-7 cells are seeded in 6-well plates at a density of 2 x 10⁵ cells per well and allowed to attach overnight.

    • Cells are treated with MTTCA at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. A vehicle control (0.5% DMSO) is also included.

  • Cell Staining:

    • After treatment, both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in 100 µL of Annexin V binding buffer.

    • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

    • 400 µL of Annexin V binding buffer is added to each sample.

  • Flow Cytometry:

    • The stained cells are analyzed by flow cytometry within one hour.

    • The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Visual Representations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, HepG2, A549) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. MTTCA Dilution treatment 4. Cell Treatment (48 hours) cell_seeding->treatment compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 7. Measure Absorbance formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT-based cytotoxicity testing of MTTCA.

signaling_pathway cluster_cell Cancer Cell MTTCA MTTCA ROS ↑ Reactive Oxygen Species (ROS) MTTCA->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by MTTCA in cancer cells.

Summary and Future Directions

The novel thiazole derivative, this compound (MTTCA), demonstrates dose-dependent cytotoxic effects against human breast, liver, and lung cancer cell lines in vitro. The IC₅₀ values suggest moderate anticancer activity. Preliminary mechanistic studies point towards the induction of apoptosis as a potential mode of action.

Further investigations are warranted to:

  • Elucidate the detailed molecular mechanisms, including effects on cell cycle progression and specific apoptotic proteins.

  • Evaluate the in vivo efficacy and toxicity of MTTCA in animal models of cancer.

  • Conduct structure-activity relationship (SAR) studies to optimize the anticancer potency of this class of thiazole derivatives.

References

Application Notes and Protocols for the HPLC Analysis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and quality control. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established principles of reversed-phase chromatography and are intended to serve as a starting point for method development and validation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 209540-08-9[1][2]
Molecular Formula C9H7NO2S2[1][2]
Molecular Weight 225.29 g/mol [1][2]
Melting Point 233-235 °C[2]
Synonyms 2-(2-Thienyl)-4-methylthiazole-5-carboxylic acid, 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylic acid[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B2-4 min: 40-0% B4-6 min: 0-40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Reagent and Sample Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a target concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detector UV Detector (254 nm) column->detector data Data Acquisition and Processing detector->data

Caption: HPLC analysis workflow for this compound.

System Suitability Testing (SST)

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Make five replicate injections of the standard solution (100 µg/mL).

  • Evaluate the system suitability parameters based on the data from these injections.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Quantitative Analysis

This protocol describes the procedure for the quantification of this compound in a sample.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Inject each calibration standard in duplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² should be ≥ 0.999.

  • Sample Analysis: Inject the prepared sample solution in duplicate.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose. The following parameters should be evaluated according to ICH guidelines.

Validation Parameters Summary:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Validation Logic Diagram:

Validation_Logic start Method Development validation Method Validation start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

References

Application Note: NMR Spectroscopic Characterization of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide and standardized protocols for the structural characterization of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (MTC) is a heterocyclic compound with a molecular weight of 225.29 g/mol and the chemical formula C₉H₇NO₂S₂.[1][2] Its structure incorporates both a thiazole and a thiophene ring, making it a molecule of interest in medicinal chemistry and materials science. Unambiguous structural confirmation is critical for its application, and NMR spectroscopy is the most powerful technique for this purpose. This note details the application of ¹H and ¹³C NMR for the complete structural elucidation of MTC.

Molecular Structure and Atom Numbering:

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

Chemical structure of this compound with atom numbering for NMR assignments.

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts for MTC, based on established values for similar heterocyclic systems and functional groups.[3][4][5] The acidic proton of the carboxyl group is often broad and may exchange with trace water in the solvent, making its observation variable.[6][7]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~13.5br s-1HH-1' (COOH)
~7.90dd5.1, 1.21HH-5''
~7.75dd3.7, 1.21HH-3''
~7.20dd5.1, 3.71HH-4''
~2.70s-3HH-1''' (CH₃)

br s = broad singlet, s = singlet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165.8C-1' (COOH)
~162.0C-2
~150.1C-4
~135.5C-2''
~131.0C-5''
~129.5C-3''
~128.8C-4''
~125.0C-5
~17.5C-1''' (CH₃)

Experimental Protocols

Protocol 1: Sample Preparation

High-quality NMR spectra depend critically on proper sample preparation.[8][9]

  • Weighing: Accurately weigh 5-25 mg of MTC for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[10]

  • Solvent Selection: Use a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for carboxylic acids.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10][11] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtering: To remove any particulate matter, which can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[8][12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification. Wipe the outside of the tube clean before insertion into the spectrometer.[8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap & Label filter->cap insert Insert into Spectrometer cap->insert lock Lock & Shim insert->lock acquire Acquire Spectra (1H, 13C, 2D) lock->acquire process Fourier Transform & Phase acquire->process reference Reference Spectra (TMS or Solvent) process->reference integrate Integrate & Peak Pick reference->integrate

General workflow for NMR analysis.
Protocol 2: ¹H NMR Spectrum Acquisition

  • Instrument Setup: Tune and match the ¹H probe according to the spectrometer's standard operating procedure.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent (DMSO-d₆) and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz).

    • Perform Fourier transformation.

    • Phase the spectrum manually.

    • Calibrate the chemical shift by setting the residual DMSO solvent peak to 2.50 ppm.

Protocol 3: ¹³C NMR Spectrum Acquisition
  • Instrument Setup: Tune and match the ¹³C probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as required to achieve adequate signal-to-noise.

  • Processing:

    • Apply an exponential window function (line broadening of ~1-2 Hz).

    • Perform Fourier transformation.

    • Phase the spectrum.

    • Calibrate the chemical shift by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Structural Confirmation & Advanced Analysis

The assignments in Tables 1 and 2 can be unequivocally confirmed using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks. For MTC, it would show correlations between the three protons on the thiophene ring (H-3'', H-4'', and H-5''), confirming their connectivity.

  • HSQC: This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H-5'' to C-5'', CH₃ protons to the CH₃ carbon).

G H3 H-3'' H4 H-4'' H3->H4 J H5 H-5'' H4->H5 J

Expected ¹H-¹H COSY correlations.

Conclusion

The combination of one-dimensional ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides a robust and definitive method for the structural characterization of this compound. The protocols and reference data presented herein serve as a comprehensive guide for researchers to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Development of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of derivatives of 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, a scaffold with significant potential in medicinal chemistry. The protocols outlined below detail the synthesis of the core molecule and its subsequent derivatization into amides, esters, and hydrazides. Furthermore, this guide presents methodologies for assessing the antimicrobial, anti-inflammatory, and anticancer activities of these novel compounds, supported by representative data from structurally similar molecules.

Introduction

Thiazole-containing compounds are a cornerstone in drug discovery, present in a wide array of approved pharmaceuticals. The thiazole ring system is a versatile pharmacophore known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a thiophene moiety can further enhance the biological profile of these molecules. This document focuses on providing a practical framework for the development of novel derivatives based on the this compound core structure.

Synthesis Protocols

The synthesis of derivatives of this compound is a multi-step process. The initial phase involves the construction of the thiazole ring, followed by the generation of the carboxylic acid, and finally, the synthesis of various derivatives.

Synthesis of Ethyl 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate (Core Precursor)

The synthesis of the core precursor is achieved via a Hantzsch thiazole synthesis.

Protocol 2.1.1: Synthesis of Thiophene-2-carbothioamide

  • To a solution of thiophene-2-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.6 equivalents).

  • Reflux the mixture for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield thiophene-2-carbothioamide.

Protocol 2.1.2: Hantzsch Thiazole Synthesis

  • Dissolve thiophene-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) in ethanol.

  • Reflux the solution for 6 hours.

  • Cool the mixture to 0°C and allow it to stand for 10 hours to facilitate precipitation.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain Ethyl 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate.[1]

Synthesis of this compound (Core Molecule)

The core carboxylic acid is obtained by the saponification of the corresponding ethyl ester.

Protocol 2.2.1: Saponification

  • Dissolve Ethyl 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Stir the resulting mixture at room temperature for 5 hours.

  • Acidify the reaction mixture by adding 1 M hydrochloric acid (HCl) until the pH is acidic.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield this compound.[2]

Synthesis of Amide Derivatives

Amide derivatives are synthesized from the carboxylic acid via an acid chloride intermediate.

Protocol 2.3.1: Synthesis of the Acid Chloride

  • Add this compound (1 equivalent) to thionyl chloride (10 equivalents).

  • Reflux the mixture for 2 hours.

  • Distill off the excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step.[3]

Protocol 2.3.2: Amide Formation

  • Dissolve the crude acid chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Synthesis of Ester Derivatives

Ester derivatives can be prepared by Fischer esterification.

Protocol 2.4.1: Fischer Esterification

  • Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol, propanol), which will also serve as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reflux the mixture for 8-16 hours.

  • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the ester derivative, which can be further purified if necessary.

Synthesis of Hydrazide Derivatives

Hydrazide derivatives are typically synthesized from the corresponding ester.

Protocol 2.5.1: Hydrazinolysis

  • Dissolve the synthesized ester derivative (e.g., Ethyl 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate) (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents).

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the hydrazide derivative.

Biological Activity Evaluation Protocols

The following protocols describe standard assays to evaluate the antimicrobial, anti-inflammatory, and anticancer potential of the synthesized derivatives.

Antimicrobial Activity Assay

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (medium with inoculum and no compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay

Protocol 3.2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • A commercial colorimetric COX inhibitor screening assay kit can be used.

  • Prepare various concentrations of the test compounds.

  • Add the test compounds, heme, and COX-1 or COX-2 enzyme to the wells of a 96-well plate and incubate.

  • Initiate the reaction by adding arachidonic acid.

  • After a specified incubation period, add a colorimetric substrate to measure the prostaglandin G2 produced.

  • Read the absorbance at the recommended wavelength.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Anticancer Activity Assay

Protocol 3.3.1: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Data Presentation

The following tables present representative quantitative data for thiazole derivatives structurally related to the core molecule of interest. This data is intended to provide a benchmark for the expected activity of newly synthesized compounds.

Table 1: Antimicrobial Activity of Representative Thiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Thiazole-Derivative AStaphylococcus aureus1.56 - 6.25[4]
Thiazole-Derivative BEscherichia coli1.56 - 6.25[4]
Thiazole-Derivative CBacillus subtilis1.0[5]
Thiazole-Derivative DPseudomonas aeruginosa2.0[5]
Thiazole-Derivative ECandida albicans0.06 - 0.23[6]

Table 2: Anti-inflammatory Activity of Representative Thiazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Thiazole-Derivative FCOX-19.01[7]
Thiazole-Derivative GCOX-211.65[7]
Thiazole-Derivative HiNOSNot specified[8]

Table 3: Anticancer Activity of Representative Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Thiazole-Derivative IMCF-7 (Breast)2.57[9]
Thiazole-Derivative JHepG2 (Liver)7.26[9]
Thiazole-Derivative KA549 (Lung)126.98[10]
Thiazole-Derivative LMDA-MB-231 (Breast)53.4[11]

Visualizations

The following diagrams illustrate the general synthetic workflow and potential mechanisms of action for the developed thiazole derivatives.

Synthesis_Workflow Thiophene_carboxamide Thiophene-2-carboxamide Thioamide Thiophene-2-carbothioamide Thiophene_carboxamide->Thioamide Lawesson's Reagent Ethyl_ester Ethyl 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate Thioamide->Ethyl_ester Hantzsch_reagents Ethyl 2-chloroacetoacetate Hantzsch_reagents->Ethyl_ester Hantzsch Synthesis Carboxylic_acid This compound Ethyl_ester->Carboxylic_acid Saponification Hydrazide Hydrazide Derivative Ethyl_ester->Hydrazide Hydrazinolysis Amide Amide Derivative Carboxylic_acid->Amide Ester Ester Derivative Carboxylic_acid->Ester Esterification Amine Amine (R1R2NH) Amine->Amide Amidation Alcohol Alcohol (R'OH) Alcohol->Ester Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazide

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Thiazole Thiazole Derivative Membrane Cell Membrane Disruption Thiazole->Membrane Inhibition Inhibition Thiazole->Inhibition Apoptosis Cell Death Membrane->Apoptosis FabH FabH Enzyme FAS Fatty Acid Synthesis FabH->FAS FAS->Apoptosis inhibition leads to Inhibition->FabH

Caption: Potential antimicrobial mechanisms of action for thiazole derivatives.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole Derivative Inhibition Inhibition Thiazole->Inhibition Inhibition->COX Inhibition->LOX

Caption: Inhibition of COX/LOX pathways as a mechanism of anti-inflammatory action.

References

Application Notes and Protocols for the Biological Evaluation of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] These compounds have been reported to possess a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The thiazole nucleus is a core component of several clinically approved drugs.[2][5] This document provides detailed experimental protocols for the initial biological evaluation of a novel thiazole derivative, 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, focusing on its potential anticancer, anti-inflammatory, and antimicrobial activities.

Compound Information

Compound Name This compound
IUPAC Name 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Molecular Formula C9H7NO2S2
Molecular Weight 225.29 g/mol
Structure (Structure to be inserted if available)
CAS Number (Not readily available in search results)

Anticancer Activity Evaluation

The potential of this compound as an anticancer agent can be assessed through a series of in vitro assays.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

    • Replace the existing media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Cell Line IC50 (µM) of Test Compound IC50 (µM) of Doxorubicin
MCF-7Experimental ValueReference Value
HepG2Experimental ValueReference Value
A549Experimental ValueReference Value
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the compound induces programmed cell death (apoptosis).

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Data analysis will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation:

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
ControlExperimental ValueExperimental ValueExperimental Value
Test Compound (IC50)Experimental ValueExperimental ValueExperimental Value

Visualization:

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (MCF-7, HepG2, A549) B Seed in 96-well plates A->B C Prepare serial dilutions of 4-Methyl-2-(2-thienyl)-1,3-thiazole- 5-carboxylic acid B->C D Treat cells for 48h C->D E Add MTT solution D->E F Solubilize formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Determine IC50 value H->I

Caption: Workflow for the in vitro anticancer activity evaluation using the MTT assay.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential can be investigated using an in vivo model.

Carrageenan-Induced Rat Paw Edema

This is a standard model to assess acute inflammation.[6]

Protocol:

  • Animals:

    • Use adult Wistar rats (150-200g).

    • House the animals under standard laboratory conditions and provide them with food and water ad libitum.

    • Fast the animals overnight before the experiment.

  • Grouping and Dosing:

    • Divide the rats into four groups (n=6 per group):

      • Group I: Control (vehicle only, e.g., 0.5% carboxymethyl cellulose).

      • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg).

      • Group III: Test compound (e.g., 50 mg/kg).

      • Group IV: Test compound (e.g., 100 mg/kg).

    • Administer the vehicle, standard drug, or test compound orally.

  • Induction of Edema:

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
Control-Experimental Value-
Indomethacin10Experimental ValueExperimental Value
Test Compound50Experimental ValueExperimental Value
Test Compound100Experimental ValueExperimental Value

Visualization:

anti_inflammatory_pathway cluster_induction Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Inflammatory Response cluster_inhibition Inhibition A Carrageenan Injection B Prostaglandins, Cytokines A->B C Vasodilation, Increased Permeability B->C D Edema Formation C->D E 4-Methyl-2-(2-thienyl)-1,3-thiazole- 5-carboxylic acid E->B Inhibits

Caption: Simplified signaling pathway of carrageenan-induced inflammation and the potential point of inhibition.

Antimicrobial Activity Evaluation

The antimicrobial efficacy is determined by assessing the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Microorganisms:

    • Use a panel of standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Inoculum Preparation:

    • Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 10^8 CFU/mL.

    • Dilute the culture to achieve a final inoculum size of 5 x 10^5 CFU/mL in the test wells.

  • Assay Procedure (Broth Microdilution Method):

    • Perform the assay in a 96-well microplate.

    • Prepare two-fold serial dilutions of the test compound in the appropriate broth.

    • Add 100 µL of each dilution to the wells.

    • Add 100 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of the compound that kills the microorganisms.

Protocol:

  • Subculturing:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from all the wells that show no visible growth.

    • Spot-inoculate the aliquots onto agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation:

    • Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination:

    • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plates.

Data Presentation:

Microorganism MIC (µg/mL) of Test Compound MBC/MFC (µg/mL) of Test Compound MIC (µg/mL) of Standard Drug
S. aureusExperimental ValueExperimental ValueReference Value
E. coliExperimental ValueExperimental ValueReference Value
C. albicansExperimental ValueExperimental ValueReference Value

Visualization:

antimicrobial_workflow A Prepare serial dilutions of test compound in 96-well plate B Add microbial inoculum A->B C Incubate (24-48h) B->C D Observe for turbidity C->D E Determine MIC (Lowest concentration with no growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates F->G H Determine MBC/MFC (Lowest concentration with no colonies) G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

References

Application Notes and Protocols for Cell-Based Assays of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to evaluate the biological activity of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. This document includes detailed experimental protocols and data presentation formats based on established methodologies for similar thiazole-containing compounds. Research suggests that thiazole derivatives possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

Overview of Potential Biological Activities and Relevant Assays

The unique structural combination of thiazole and thiophene functionalities in this compound suggests potential for various biological activities.[2] Based on studies of analogous compounds, the primary areas for investigation include cytotoxicity against cancer cell lines, induction of apoptosis, and antimicrobial properties.[1][2][3][4][5]

Key cell-based assays to characterize the biological effects of this compound include:

  • Cell Viability and Cytotoxicity Assays: To determine the compound's effect on cell proliferation and survival.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest.

  • Antimicrobial Assays: To evaluate the compound's efficacy against various microbial strains.

Data Presentation

Quantitative data from the following assays should be summarized for clear comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀) Data
Cell LineCompound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
Cancer Cell Lines
e.g., A549 (Lung)Conc. 1
Conc. 2
Conc. 3
e.g., MCF-7 (Breast)Conc. 1
Conc. 2
Conc. 3
e.g., HepG2 (Liver)Conc. 1
Conc. 2
Conc. 3
Normal Cell Line
e.g., L929 (Fibroblast)Conc. 1
Conc. 2
Conc. 3
Positive Control
e.g., CisplatinConc. 1
Conc. 2
Conc. 3
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control
Compound (IC₅₀)
Positive Control (e.g., Staurosporine)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard procedure for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in each well with 100 µL of the compound dilutions. Include untreated and solvent controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

MTT Assay Workflow Diagram
Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (untreated) controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire at least 10,000 events per sample.[1]

  • Data Analysis: Perform quadrant analysis to differentiate cell populations:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Apoptosis_Pathway Compound 4-Methyl-2-(2-thienyl)-1,3- thiazole-5-carboxylic acid Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Induces Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Executes

Potential Apoptosis Induction Pathway
Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Treated and untreated cells in a 96-well plate

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[6]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal with the amount of caspase activity.

Experimental_Logic cluster_workflow Experimental Workflow Start Compound Synthesis & Characterization Viability Cell Viability Assay (MTT) Start->Viability IC50 Determine IC₅₀ Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Caspase Caspase Activity Assay Mechanism->Caspase CellCycle Cell Cycle Analysis Mechanism->CellCycle Conclusion Conclusion & Further Development Apoptosis->Conclusion Caspase->Conclusion CellCycle->Conclusion

Logical Flow of Experiments

References

Application Notes and Protocols: Molecular Docking of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid with potential protein targets. This document is intended to guide researchers in setting up and executing in silico experiments to evaluate the binding affinity and interaction patterns of this compound, a crucial step in early-stage drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for predicting the binding mode and affinity of a small molecule ligand to a protein target, thereby providing insights into its potential mechanism of action.

This document will focus on the molecular docking of this compound with two primary classes of protein targets: Protein Kinases and Monoacylglycerol Lipase (MAGL) , based on published studies on analogous thiazole derivatives.[1][2]

Potential Protein Targets and Rationale

Derivatives of 1,3-thiazole-5-carboxylic acid have shown inhibitory activity against several protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][3] Additionally, thiazole-5-carboxylate derivatives have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme involved in the endocannabinoid system and a target for inflammatory and neurological disorders.[2][4][5]

Data Presentation: Docking Scores and Binding Energies

The following table summarizes hypothetical, yet representative, quantitative data from molecular docking simulations of this compound with selected protein targets. These values are for illustrative purposes and would be generated by following the protocols outlined below.

Target ProteinPDB IDLigandDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues
Protein Kinase CK2α 1JWHThis compound-8.50.5Val66, Ile95, Asp175
Aurora Kinase A 4C3PThis compound-9.20.15Leu210, Arg220, Gly221
B-RAFV600E 4RZVThis compound-7.91.2Cys532, Gly534, Phe595
PI3Kα 4JPSThis compound-8.10.9Val851, Ser774, Lys802
Monoacylglycerol Lipase (MAGL) 3PE6This compound-9.80.08Ser122, Gly123, Leu175

Experimental Protocols

This section provides detailed methodologies for performing molecular docking studies.

Protocol 1: Molecular Docking against Protein Kinases

1. Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of a selected protein kinase.

2. Materials:

  • Ligand Structure: 3D structure of this compound in .sdf or .mol2 format.

  • Protein Structure: Crystal structure of the target protein kinase (e.g., CK2α, PDB ID: 1JWH) obtained from the Protein Data Bank (PDB).

  • Software:

    • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera)

    • Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide, MOE)

3. Procedure:

  • Step 1: Protein Preparation

    • Download the PDB file of the target kinase.

    • Remove water molecules and any co-crystallized ligands or ions not essential for the interaction.

    • Add polar hydrogens and assign appropriate atom types and charges.

    • Define the binding site (grid box) around the known active site of the kinase.

  • Step 2: Ligand Preparation

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format.

    • Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Step 3: Molecular Docking

    • Launch the docking software and load the prepared protein and ligand files.

    • Set the coordinates of the grid box to encompass the active site of the kinase.

    • Configure the docking parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

    • Run the docking simulation.

  • Step 4: Analysis of Results

    • Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (hydrogen bonds, hydrophobic interactions, etc.) using molecular visualization software.

    • Record the binding energy and predicted inhibition constant (Ki).

Protocol 2: Molecular Docking against Monoacylglycerol Lipase (MAGL)

1. Objective: To evaluate the potential of this compound as an inhibitor of MAGL through in silico docking.

2. Materials:

  • Ligand Structure: 3D structure of this compound.

  • Protein Structure: Crystal structure of human MAGL (PDB ID: 3PE6).

  • Software: As listed in Protocol 1.

3. Procedure:

  • Step 1: Protein Preparation

    • Obtain the PDB file for human MAGL.

    • Prepare the protein by removing water molecules and adding hydrogens.

    • The active site of MAGL is well-characterized and includes a catalytic triad (Ser122, Asp239, His269). Define the grid box to include these residues.

  • Step 2: Ligand Preparation

    • Prepare the 3D structure of this compound as described in Protocol 1.

  • Step 3: Molecular Docking

    • Perform the docking simulation using the prepared MAGL structure and the ligand.

    • Set the grid box dimensions to adequately cover the active site pocket.

    • Execute the docking run with appropriate parameters.

  • Step 4: Analysis of Results

    • Examine the resulting docking poses and their binding affinities.

    • Identify and analyze the key interactions between the ligand and the active site residues of MAGL.

    • Compare the binding mode with known MAGL inhibitors if available.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in these application notes.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking protein_prep Target Protein Preparation (e.g., Kinase, MAGL) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis energy_analysis Binding Energy Calculation docking->energy_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) pose_analysis->interaction_analysis energy_analysis->interaction_analysis

Caption: General workflow for molecular docking studies.

Signaling_Pathway_Inhibition cluster_kinase Kinase Signaling cluster_magl Endocannabinoid Signaling Kinase Protein Kinase (e.g., CK2, Aurora) Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellularResponse MAGL MAGL TwoAG 2-AG MAGL->TwoAG hydrolyzes AA Arachidonic Acid TwoAG->AA Prostaglandins Pro-inflammatory Prostaglandins AA->Prostaglandins Ligand 4-Methyl-2-(2-thienyl)-1,3- thiazole-5-carboxylic acid Ligand->Kinase inhibits Ligand->MAGL inhibits

Caption: Potential inhibitory action on signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, this typically involves the reaction of ethyl 2-chloroacetoacetate with 2-thiophenecarbothioamide to form the ethyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 2-Thiophenecarbothioamide: This provides the 2-thienyl and thioamide functionalities.

  • Ethyl 2-chloroacetoacetate: This α-haloketoester provides the backbone for the 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester.

Q3: How critical is the purity of the reactants and solvents?

A3: Reactant and solvent purity is paramount for achieving high yields. Impurities in the starting materials can lead to unwanted side reactions, consuming the reactants and complicating the purification of the final product. The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.

Q4: Can the choice of solvent significantly impact the reaction yield?

A4: Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. Ethanol is a commonly used solvent for the Hantzsch synthesis. It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.

Q5: What is the typical temperature range for the Hantzsch synthesis, and how does it affect the reaction?

A5: Reaction temperatures can vary. Conventional heating methods often require refluxing for several hours. Microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at higher temperatures. The optimal temperature will depend on the solvent and specific reactants used.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: Contaminants in 2-thiophenecarbothioamide or ethyl 2-chloroacetoacetate can interfere with the reaction. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Suboptimal Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. 4. Decomposition of Thioamide: Thioamides can be unstable, especially under acidic conditions.1. Purify Reactants: Ensure the purity of starting materials through recrystallization or distillation. 2. Optimize Temperature: Experiment with a range of temperatures. For conventional heating, reflux is common. For microwave synthesis, temperatures between 90-130°C can be explored. 3. Solvent Screening: Test different solvents such as ethanol, methanol, or a mixture of ethanol and water. 4. Control pH: If using acidic conditions, consider buffering the reaction mixture.
Formation of Side Products 1. Self-condensation of Ethyl 2-chloroacetoacetate: This can occur under basic conditions. 2. Formation of Regioisomers: Under certain acidic conditions, the reaction of N-substituted thioureas with α-haloketones can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] 3. Hydrolysis of the Ester Group: Premature hydrolysis of the ethyl ester can occur if water is present, especially at elevated temperatures.1. Control Reaction Conditions: Maintain neutral or slightly acidic conditions to minimize self-condensation. 2. Maintain Neutral pH: For the reaction with 2-thiophenecarbothioamide, neutral conditions are generally preferred to avoid the formation of imino isomers.[4] 3. Use Anhydrous Solvents: Ensure that solvents are properly dried before use to prevent premature hydrolysis.
Difficulty in Product Isolation and Purification 1. Product is Soluble in the Reaction Mixture: The product may not precipitate out of the solution upon cooling. 2. Presence of Impurities: Unreacted starting materials or side products can co-precipitate with the desired product.1. Adjust pH: For the final carboxylic acid, adjusting the pH of the aqueous solution to its isoelectric point (around pH 2-3) will maximize precipitation. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol involves the synthesis of the ethyl ester intermediate followed by hydrolysis.

Step 1: Synthesis of Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

  • In a round-bottom flask, dissolve 2-thiophenecarbothioamide (1 equivalent) in ethanol.

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Suspend the purified ethyl ester (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes hypothetical data based on common optimization strategies for Hantzsch thiazole synthesis to illustrate how reaction conditions can affect the yield of the ethyl ester intermediate.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1EthanolReflux675
2MethanolReflux670
3IsopropanolReflux865
4Ethanol/Water (1:1)Reflux680
5AcetonitrileReflux860

Visualizations

Experimental Workflow: Two-Step Synthesis

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A 2-Thiophenecarbothioamide D Reflux A->D B Ethyl 2-chloroacetoacetate B->D C Ethanol C->D E Precipitation & Filtration D->E F Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate E->F G Ethyl Ester Intermediate F->G Purified Ester H Ethanol/aq. NaOH G->H I Reflux H->I J Acidification (HCl) I->J K Precipitation & Filtration J->K L This compound K->L

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Logic

G Start Low Yield Issue Purity Check Reactant Purity Start->Purity Temp Optimize Temperature Start->Temp Solvent Screen Solvents Start->Solvent SideRxns Analyze for Side Products Purity->SideRxns Temp->SideRxns Solvent->SideRxns Purification Improve Purification SideRxns->Purification Result Improved Yield Purification->Result

Caption: Decision-making flowchart for troubleshooting low yield.

References

Technical Support Center: 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is expected to be a solid. Reported melting points are in the range of 233-235°C and 240°C. A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q2: What are the most likely impurities in a crude sample of this compound synthesized via the Hantzsch thiazole synthesis?

A2: The Hantzsch thiazole synthesis is a common method for preparing such compounds.[1][2] Potential impurities include unreacted starting materials, such as thiophene-2-carboxamide and an α-haloacetoacetate derivative (e.g., ethyl 2-chloroacetoacetate), as well as side-products from incomplete cyclization or hydrolysis.

Q3: What are the general strategies for purifying this compound?

A3: The primary purification methods for this carboxylic acid are recrystallization and acid-base extraction. Due to the carboxylic acid functional group, the compound's solubility is pH-dependent, which can be exploited for purification.

Q4: Can I use column chromatography for purification?

A4: While possible, column chromatography on silica gel can be challenging for carboxylic acids due to potential strong adsorption and band tailing. If used, it is often advisable to add a small amount of acetic or formic acid to the eluent. However, recrystallization or acid-base extraction are generally more effective for this class of compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Precipitation/Crystallization
Symptom Possible Cause Suggested Solution
Oily or sticky solidPresence of unreacted starting materials or low-melting point impurities.1. Acid-Base Wash: Perform an acid-base extraction as detailed in the experimental protocols section. This will help to separate the acidic product from neutral or basic impurities. 2. Recrystallization: Attempt recrystallization from a suitable solvent system. See the Recrystallization Solvent Selection table below.
Discolored product (e.g., brown or yellow)Presence of colored impurities, possibly from side reactions or degradation.1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[3] 2. Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity.
Broad melting point rangePresence of multiple impurities.A combination of acid-base extraction followed by recrystallization is recommended for optimal purity.
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Compound "oils out" instead of crystallizingThe solvent is too nonpolar, or the solution is cooled too quickly.1. Change Solvent System: Add a more polar co-solvent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon coolingThe compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.1. Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound. 2. Add an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to the solution until it becomes cloudy, then heat until clear and allow to cool slowly.
Poor recovery after recrystallizationThe compound has significant solubility in the cold solvent.1. Optimize Solvent System: Choose a solvent in which the compound has high solubility when hot and low solubility when cold. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 3. Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to maximize precipitation.

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent/Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for polar compounds.
MethanolPolar ProticSimilar to ethanol, but the compound may be more soluble.
IsopropanolPolar ProticCan be a good alternative to ethanol.
Ethyl Acetate/HexaneMedium Polarity (Mixture)A versatile system where the polarity can be fine-tuned. Dissolve in hot ethyl acetate and add hexane until cloudy.
Acetone/WaterPolar (Mixture)Dissolve in acetone and add water as an anti-solvent.
Acetic Acid/WaterPolar Protic (Mixture)The acidic nature can help with solubility and subsequent crystallization upon addition of water.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide. The carboxylic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash Organic Layer (Optional): The organic layer, containing neutral impurities, can be washed with brine and dried over anhydrous sodium sulfate if recovery of these impurities is desired.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3). The purified carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system from Table 1. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Hantzsch Thiazole Synthesis cluster_purification Purification start Thiophene-2-carboxamide + Ethyl 2-chloroacetoacetate reaction Reaction start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis crude_product Crude Product hydrolysis->crude_product acid_base Acid-Base Extraction crude_product->acid_base Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 pure_product Pure Product acid_base->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of the target compound.

troubleshooting_logic start Crude Product Analysis oily_sticky Oily/Sticky Solid? start->oily_sticky discolored Discolored Product? oily_sticky->discolored No acid_base Perform Acid-Base Extraction oily_sticky->acid_base Yes broad_mp Broad Melting Point? discolored->broad_mp No activated_carbon Use Activated Carbon during Recrystallization discolored->activated_carbon Yes recrystallize Recrystallize broad_mp->recrystallize No combined_purification Combine Acid-Base Extraction & Recrystallization broad_mp->combined_purification Yes pure_product Pure Product acid_base->pure_product activated_carbon->pure_product recrystallize->pure_product combined_purification->pure_product

Caption: Troubleshooting logic for common purification issues.

References

"solubility issues of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid in biological buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into my aqueous biological buffer?

A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many poorly soluble compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is diluted, and the overall solvent environment becomes predominantly aqueous. If the compound's intrinsic aqueous solubility is low, it will precipitate out of the solution.

Q3: How does the pH of the biological buffer affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the solution.

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule neutral and generally less soluble in aqueous media.

  • At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is more polar and will exhibit significantly higher aqueous solubility.

The transition between these states is governed by the compound's pKa. For most carboxylic acids, a significant increase in solubility is observed when the pH of the buffer is at least 1-2 units above the pKa.

Q4: What are some initial steps I can take to improve the solubility of this compound in my experiments?

A4: Here are a few initial strategies to consider:

  • Prepare a high-concentration stock in an organic solvent: Start by dissolving the compound in a water-miscible organic solvent like DMSO or ethanol.

  • Adjust the pH of your buffer: If your experimental conditions allow, increasing the pH of the biological buffer can significantly enhance solubility.

  • Use a lower final concentration of the compound: Determine the maximum soluble concentration in your final assay buffer to avoid precipitation.

  • Incorporate co-solvents: The addition of a small percentage of a water-miscible organic solvent to your final buffer can help maintain solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Compound is insoluble in aqueous buffer.
  • Troubleshooting Steps:

    • Initial Dissolution in Organic Solvent: Do not attempt to dissolve the compound directly in an aqueous buffer. First, prepare a concentrated stock solution in 100% DMSO or ethanol.

    • pH Adjustment: If direct dissolution in buffer is required, systematically evaluate the solubility at different pH values. Start with a basic buffer (e.g., pH 8.0 or 9.0) and see if solubility improves.

    • Sonication and Gentle Heating: For the initial stock solution preparation in an organic solvent, sonication or gentle warming (e.g., to 37°C) can help overcome kinetic solubility barriers.

Issue 2: Precipitation occurs upon dilution of the organic stock solution into the biological buffer.
  • Troubleshooting Steps:

    • Optimize Final Concentration: Perform a serial dilution of your compound in the final assay buffer to determine the highest concentration that remains in solution.

    • pH Modification of the Final Buffer: If experimentally permissible, increase the pH of the final biological buffer. The increased ionization of the carboxylic acid group will enhance its aqueous solubility.

    • Incorporate Co-solvents: Add a small percentage of a water-miscible organic solvent (co-solvent) to your final buffer. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400)[1][][3][4][5]. The final concentration of the co-solvent should be tested for compatibility with your biological assay.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility[6][7][8][9][10][11]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible option.

Issue 3: Inconsistent results in biological assays likely due to poor solubility.
  • Troubleshooting Steps:

    • Confirm Solubility Under Assay Conditions: Before conducting your biological assay, visually inspect your final test solutions for any signs of precipitation (cloudiness or visible particles). It is also recommended to centrifuge the samples and measure the concentration of the compound in the supernatant to confirm the soluble concentration.

    • Salt Formation: For more advanced formulation, consider forming a salt of the carboxylic acid. This involves reacting the acidic compound with a suitable base to create a more soluble salt form[9][12][13][14]. This is a common strategy in pharmaceutical development to improve the dissolution and bioavailability of acidic drugs.

    • Particle Size Reduction: While more applicable to solid dosage forms, ensuring the compound is a fine powder can improve the dissolution rate when preparing stock solutions[15][16][17].

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common approaches to enhance the solubility of carboxylic acids like this compound.

Strategy Mechanism of Action Typical Working Concentrations Considerations & Potential Issues
pH Adjustment Increases the ionization of the carboxylic acid group to the more soluble carboxylate form.pH > pKa + 1May not be compatible with all biological assays; can affect protein stability and enzyme activity.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the solute.1-10% (v/v)Can affect cell viability and enzyme kinetics at higher concentrations; optimization is required.
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic parts of the molecule.1-10% (w/v)Can sometimes interfere with ligand-receptor binding; potential for cytotoxicity at high concentrations.
Salt Formation Creates a more soluble ionic form of the compound.N/ARequires chemical modification; the choice of counter-ion is critical and can impact solubility and stability[12][13][14][18][19].

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution vigorously.

  • If necessary, sonicate the solution in a water bath sonicator for 5-10 minutes or gently warm to 37°C until the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers include MES, PIPES, HEPES, and Tris.

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 3: Co-solvent Solubility Enhancement
  • Prepare your biological buffer (e.g., PBS, pH 7.4).

  • Create a series of buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol or PEG 400).

  • For each co-solvent concentration, add your DMSO stock solution of the compound to reach the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • Quantify the soluble compound concentration as described in Protocol 2.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategy Solubility Enhancement Strategies cluster_protocol Experimental Validation cluster_outcome Outcome start Poor solubility of This compound in aqueous buffer strategy1 pH Adjustment start->strategy1 Implement strategy2 Co-solvents start->strategy2 Implement strategy3 Cyclodextrins start->strategy3 Implement protocol1 Protocol 2: pH-Dependent Solubility strategy1->protocol1 Validate with protocol2 Protocol 3: Co-solvent Titration strategy2->protocol2 Validate with protocol3 Cyclodextrin Complexation Study strategy3->protocol3 Validate with outcome Optimized Soluble Formulation for Biological Assays protocol1->outcome Achieve protocol2->outcome Achieve protocol3->outcome Achieve

Caption: Workflow for addressing solubility issues.

ph_solubility cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 8) low_ph Protonated (-COOH) Neutral Molecule Low Aqueous Solubility equilibrium pKa low_ph->equilibrium Increase pH high_ph Deprotonated (-COO⁻) Ionized Molecule High Aqueous Solubility equilibrium->high_ph Increase pH

Caption: pH effect on solubility.

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thiazoles.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes?

Low yields in Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the possibility of side reactions.[1][2][3] The stability of the thioamide can also be a significant factor, particularly in acidic conditions.[4][5]

Q2: How critical is the purity of reactants and solvents for a successful thiazole synthesis?

Reactant and solvent purity is crucial for achieving high yields.[1] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, which consume the starting materials and complicate the purification of the desired product.[1] The presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended.[1][6]

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a vital role in both the reaction rate and the final yield.[1] While a variety of solvents can be used, the optimal choice depends on the specific substrates. For instance, in some one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[1] In certain microwave-assisted syntheses, methanol has been used effectively.[1] It is advisable to conduct small-scale solvent screening to determine the best option for your particular reaction.

Q4: What is the typical temperature range for Hantzsch thiazole synthesis, and how does it affect the reaction?

Reaction temperatures can vary considerably depending on the chosen methodology.[1] Conventional heating methods often necessitate refluxing for several hours.[1] In contrast, microwave-assisted synthesis can dramatically shorten reaction times to mere minutes and may be performed at temperatures between 90-130°C.[1]

Q5: Are there alternative, more environmentally friendly methods for thiazole synthesis?

Yes, several greener approaches have been developed to address the drawbacks of some traditional methods, which can involve harsh conditions and toxic materials. These include multi-component, one-pot reactions, the use of recyclable catalysts, green solvents, solvent-free conditions, ultrasonic-mediated synthesis, and microwave-assisted techniques.[6]

Troubleshooting Guide

Low Yield and Conversion Rates

Problem: The reaction shows low conversion of starting materials to the desired thiazole product.

  • Possible Cause 1: Impure Reactants or Solvents.

    • Solution: Ensure the purity of your α-haloketone and thioamide. Recrystallize or distill the starting materials if necessary. Use anhydrous solvents, as water can sometimes hinder the reaction.[1]

  • Possible Cause 2: Suboptimal Reaction Temperature.

    • Solution: The reaction may require more energy to overcome the activation barrier. If using conventional heating, ensure the mixture is reaching and maintaining the target reflux temperature. For microwave-assisted synthesis, you might need to carefully increase the temperature, while monitoring for potential decomposition.[1]

  • Possible Cause 3: Inappropriate Solvent.

    • Solution: The chosen solvent may not be optimal for your specific substrates. Perform small-scale screening with a few different solvents to identify one that improves the yield.[1]

  • Possible Cause 4: Thioamide Instability.

    • Solution: Thioamides can be unstable, especially under acidic conditions.[4][5] Ensure your reaction conditions are not overly acidic, or consider using a milder catalyst or reaction conditions.

Purification Issues

Problem: The crude product is difficult to purify.

  • Possible Cause 1: Presence of Unreacted Starting Materials.

    • Solution: Impurities from unreacted α-haloketones and thioamides are common.[3] Optimize the reaction stoichiometry; sometimes, a slight excess of one reagent can drive the reaction to completion.[7] Purification can often be achieved through column chromatography or recrystallization.

  • Possible Cause 2: The compound "oils out" during recrystallization instead of forming crystals.

    • Solution 1 (Supersaturation or Rapid Cooling): Add a small amount of hot solvent to dissolve the oil and allow the solution to cool very slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod at the liquid's surface can help induce nucleation. If available, add a seed crystal of the pure compound.[3]

    • Solution 2 (Unsuitable Solvent): Experiment with different solvent systems. A binary solvent system can be effective. Dissolve the compound in a "good" solvent (high solubility) and then add a "poor" a solvent in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then let it cool slowly.[3]

  • Problem: The product co-distills with an impurity during fractional distillation.

    • Solution: The boiling points of your product and the impurity are likely very close. To improve separation, you can use a longer fractionating column or one with more efficient packing material. Adjusting the vacuum pressure might also help, as a lower pressure will decrease the boiling points and could increase the difference between them. Distilling the mixture very slowly will also allow for better equilibrium and separation.[3]

  • Problem: The product decomposes during distillation.

    • Solution: The distillation temperature is likely too high, even under vacuum. Use a higher vacuum to further lower the boiling point. For small quantities, a Kugelrohr apparatus can be beneficial as it allows for distillation at lower temperatures over a short path.[3]

Data Presentation

Table 1: Optimization of Hantzsch Thiazole Synthesis Conditions

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-EthanolReflux865
2Silica Supported Tungstosilisic Acid (0.03g)EthanolReflux582
3Silica Supported Tungstosilisic Acid (0.03g)MethanolReflux675
4Silica Supported Tungstosilisic Acid (0.03g)AcetonitrileReflux770
5Silica Supported Tungstosilisic Acid (0.03g)-80288
6Silica Supported Tungstosilisic Acid (0.03g)-100192

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[2]

Experimental Protocols

Protocol 1: Classic Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol is based on a standard laboratory procedure for the Hantzsch synthesis.[8]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[7]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Rinse the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is a general representation of a microwave-assisted synthesis, which has been shown to be effective.[1][9]

Materials:

  • α-haloketone (1 mmol)

  • Thioamide (1.2 mmol)

  • Solvent (e.g., Methanol or Ethanol, 3-5 mL)

Procedure:

  • In a microwave reaction vessel, combine the α-haloketone, thioamide, and solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-130°C) for a specified time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Thiazole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select & Purify Reactants Setup Set up Reaction Apparatus Reactants->Setup Solvent Choose Anhydrous Solvent Solvent->Setup Heating Heating Method (Conventional/Microwave) Setup->Heating Monitor Monitor Progress (TLC) Heating->Monitor Quench Quench Reaction & Neutralize Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Column/Recrystallization) Extract->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for thiazole synthesis.

Low_Yield_Troubleshooting Start Low Yield in Thiazole Synthesis CheckPurity Are reactants and solvents pure? Start->CheckPurity PurifyReactants Purify starting materials & use anhydrous solvents CheckPurity->PurifyReactants No CheckConditions Are reaction conditions (temp, time) optimal? CheckPurity->CheckConditions Yes PurifyReactants->Start Re-run Reaction OptimizeConditions Adjust temperature or reaction time CheckConditions->OptimizeConditions No CheckSolvent Is the solvent appropriate? CheckConditions->CheckSolvent Yes OptimizeConditions->Start Re-run Reaction ScreenSolvents Screen different solvents CheckSolvent->ScreenSolvents No CheckSideReactions Are there side reactions? CheckSolvent->CheckSideReactions Yes ScreenSolvents->Start Re-run Reaction ModifyConditions Modify conditions to minimize side reactions (e.g., catalyst) CheckSideReactions->ModifyConditions Yes

References

Technical Support Center: Stability of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid in solution. The following question-and-answer format addresses potential issues and provides experimental protocols to help ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1] Thiazole rings, while generally stable, can be susceptible to degradation under harsh conditions.

Q2: What are the recommended storage conditions for stock solutions of this compound?

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is the most effective way to determine the stability of the compound under your specific experimental conditions.[3] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What is a stability-indicating method?

A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products from the parent compound and from each other.[3] HPLC with a UV detector is a commonly used technique for this purpose.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent biological activity or analytical results. Degradation of the compound in the stock or working solution.1. Visually inspect the solution for any precipitation or color change. 2. Perform an HPLC analysis to check the purity of the solution and compare it to a freshly prepared standard. 3. If degradation is confirmed, prepare a fresh stock solution. 4. Review your solution preparation, handling, and storage procedures. Consider preparing smaller aliquots to minimize freeze-thaw cycles.
Appearance of new peaks in the HPLC chromatogram over time. Formation of degradation products.1. This is an expected outcome of a stability study. 2. Ensure your HPLC method has adequate resolution to separate these new peaks from the parent compound. 3. If the degradation is unintended, investigate the storage and handling conditions to identify the cause (e.g., exposure to light, elevated temperature).
Difficulty in dissolving the compound. Low solubility in the chosen solvent.1. Consult literature for solubility information on structurally similar compounds. 2. Test a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol) to find a suitable one. 3. Gentle heating or sonication may aid dissolution, but be mindful that this could also accelerate degradation.
Significant degradation (>20%) observed in all forced degradation conditions. The stress conditions are too harsh.1. Reduce the concentration of the stressor (e.g., use 0.01N HCl instead of 0.1N HCl). 2. Lower the temperature of the stress condition. 3. Shorten the duration of the stress exposure. The goal is to achieve partial (5-20%) degradation to identify the primary degradation products.[4]
No degradation observed under any stress conditions. The compound is highly stable, or the stress conditions are too mild.1. Increase the concentration of the stressor. 2. Increase the temperature. 3. Extend the duration of the stress exposure.

Experimental Protocols

A forced degradation study is essential for understanding the stability of this compound. Below are detailed protocols for conducting such a study.

Preparation of Stock Solution and Controls
  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Control Sample: A sample of the compound dissolved in the same solvent and stored under normal conditions (e.g., protected from light at 4°C) should be analyzed at each time point to serve as a baseline.

Forced Degradation Conditions

The following table summarizes the recommended stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[4]

Stress Condition Protocol
Acid Hydrolysis Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period. At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Thermal Degradation Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark. At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis. For solid-state thermal stability, store the neat compound under the same conditions and dissolve a portion for analysis at each time point.
Photolytic Degradation Expose an aliquot of the stock solution to a light source providing both visible and UV output (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil and kept under the same conditions. At each time point, withdraw a sample from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.
HPLC Analysis

A reverse-phase HPLC method with UV detection is recommended. A starting point for method development could be:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10-20 µL

Data Presentation

The results of the stability study should be summarized in a table for easy comparison.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Time Point % Parent Compound Remaining Number of Degradation Products Area of Major Degradant (%)
0.1 N HCl, 60°C 2 hours
6 hours
24 hours
0.1 N NaOH, 60°C 2 hours
6 hours
24 hours
3% H₂O₂, RT 2 hours
6 hours
24 hours
60°C (in solution) 24 hours
72 hours
Photolytic 24 hours
72 hours

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_controls Prepare Control Samples prep_stock->prep_controls acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C, Dark) prep_stock->thermal photo Photolytic (Vis/UV Light) prep_stock->photo sampling Sample at Time Points (e.g., 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize If applicable hplc Analyze by HPLC sampling->hplc neutralize->hplc data Quantify Parent and Degradants hplc->data

Caption: Workflow for the forced degradation study of this compound.

Potential Photodegradation Pathway

Based on studies of structurally related thiazole compounds, photodegradation may occur via reaction with singlet oxygen.[5]

G parent 4-Methyl-2-(2-thienyl)-1,3-thiazole- 5-carboxylic acid endoperoxide Unstable Endoperoxide Intermediate parent->endoperoxide singlet_o2 Singlet Oxygen (¹O₂) singlet_o2->endoperoxide light Light (hν) light->parent Photo-irradiation degradation_products Degradation Products endoperoxide->degradation_products Rearrangement

Caption: A potential photodegradation pathway for a thiazole-containing compound.

References

Technical Support Center: HPLC Separation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of thiazole derivatives.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q1: My thiazole derivative is exhibiting significant peak tailing. What are the common causes and how can I fix it?

A1: Peak tailing for thiazole derivatives, which are often basic compounds, is a common issue in reversed-phase HPLC. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic thiazole derivatives, causing tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., using a phosphate or formate buffer) can protonate the silanol groups, reducing their interaction with the basic analyte.[1] Be sure the pH is at least 2 units away from the analyte's pKa.[3]

    • Solution 2: Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.

    • Solution 3: Consider a Different Stationary Phase: A column with low silanol activity may be beneficial.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[5]

  • Column Contamination or Degradation: Accumulation of sample matrix components can create active sites.

    • Solution: Use a guard column and replace it regularly.[2][6] If the analytical column is contaminated, try washing it with a strong solvent.[1]

Q2: I am observing peak fronting for my early eluting peaks. What could be the issue?

A2: Peak fronting is often related to the sample solvent or column issues.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to fronting.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a distorted peak.[1]

    • Solution: This usually indicates a degraded column that needs to be replaced.[5]

Problem 2: Poor Resolution or Co-elution

Q3: I have two or more thiazole derivatives that are co-eluting or have very poor resolution. How can I improve their separation?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.[7][8]

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier and pH play a crucial role in selectivity.

    • Solution 1: Adjust Organic Modifier Percentage: Varying the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can alter the retention and potentially resolve co-eluting peaks.[9]

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can significantly impact selectivity due to different solvent properties.[8]

    • Solution 3: Optimize Mobile Phase pH: For ionizable thiazole derivatives, adjusting the pH can drastically change the retention and selectivity.[3][10][11] Experiment with a pH that ensures the analytes have different charge states.

  • Inappropriate Stationary Phase: The chosen column may not have the right chemistry for your specific analytes.

    • Solution: Try a column with a different stationary phase (e.g., a phenyl or PFP column instead of a C18) to introduce different separation mechanisms like π-π interactions.[12]

  • Low Column Efficiency: Broad peaks can lead to poor resolution.

    • Solution: Use a column with a smaller particle size or a longer length to increase the theoretical plate number (N).[7][8]

Q4: I suspect co-elution, but the peak looks symmetrical. How can I confirm this?

A4: A symmetrical peak does not guarantee purity.

Confirmation Methods:

  • Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[13]

  • Mass Spectrometry (MS): An MS detector can identify if multiple mass-to-charge ratios are present within a single chromatographic peak.[13]

Problem 3: Retention Time Variability

Q5: The retention times for my thiazole derivatives are drifting or are not reproducible between runs. What are the likely causes?

A5: Retention time variability can stem from issues with the HPLC system, mobile phase preparation, or the column.[14][15]

Possible Causes & Solutions:

  • Changes in Mobile Phase Composition:

    • Evaporation of Volatile Solvents: The more volatile organic component of the mobile phase can evaporate over time, leading to longer retention times.[16]

      • Solution: Keep mobile phase reservoirs capped and prepare fresh mobile phase regularly.[16]

    • Inaccurate Preparation: Small errors in mobile phase composition can lead to significant retention time shifts.[17]

      • Solution: Prepare mobile phases carefully and consistently, preferably by weight.[17]

  • Fluctuations in Column Temperature: A change of just 1°C can alter retention times by 1-2%.[17][18]

    • Solution: Use a column oven to maintain a constant temperature.[16]

  • HPLC System Leaks: A leak in the system will reduce the flow rate, leading to longer retention times.[15][17]

    • Solution: Inspect the system for any signs of leaks and ensure all fittings are secure.

  • Column Equilibration: Insufficient column equilibration time between runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

FAQs for Thiazole Derivative Separations

Q6: What is a good starting point for developing a reversed-phase HPLC method for a new thiazole derivative?

A6: A good starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing a buffer like 0.1% formic acid or phosphoric acid for good peak shape.[4][19] The choice of acid will depend on whether MS detection is being used; formic acid is MS-compatible.[4]

Q7: My thiazole derivative is very polar and is not retained on a C18 column. What are my options?

A7: For highly polar compounds, several options can be explored:

  • 100% Aqueous Mobile Phase: Use a column specifically designed for use with highly aqueous mobile phases (e.g., an AQ-C18).[20]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[21][22][23] It uses a polar stationary phase with a high organic mobile phase.[24]

Q8: How critical is the mobile phase pH when analyzing thiazole derivatives?

A8: It is extremely critical. Many thiazole derivatives contain basic nitrogen atoms, making them ionizable. The pH of the mobile phase will control the ionization state of the analyte, which in turn significantly affects its retention and peak shape.[3][10][11] A mobile phase pH that is too close to the analyte's pKa can lead to split peaks.[11]

Data and Protocols

Table 1: Example HPLC Method Parameters for Thiazole Derivatives
ParameterMethod 1: Aminothiazole Derivative[19]Method 2: Thioamide Thiazole Derivatives[25]Method 3: General Thiazole[4]
Column Phenomenex® Luna C18 (50 x 4.6 mm, 5 µm)Diaspher-110-C18 (150 x 4 mm, 5 µm)Newcrom R1
Mobile Phase A 0.1% v/v Orthophosphoric acid in waterAcetate buffer solution (pH 4.70)Water with Phosphoric Acid (or Formic Acid for MS)
Mobile Phase B 0.1% v/v Orthophosphoric acid in acetonitrileAcetonitrileAcetonitrile
Composition 55% A : 45% B (Isocratic)95% A : 5% B (Isocratic)Not specified (likely gradient)
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Detection UV at 272 nmUV at 320 nmNot Specified
Experimental Protocol: General Reversed-Phase Method Development
  • Column Selection: Begin with a robust, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffered solution, such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, or 0.1% formic acid in water for MS compatibility.

    • Organic Phase (B): Use HPLC-grade acetonitrile.

  • Initial Gradient:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution time of the thiazole derivative.

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the analytes of interest.

    • If peak tailing is observed, consider lowering the pH of the aqueous phase (within the column's stable range).

    • If resolution is poor, try switching the organic phase to methanol.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Visual Troubleshooting Workflows

G Troubleshooting Peak Tailing start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_specific_peaks No check_all_peaks->no_specific_peaks No extra_column_broadening Suspect Extra-Column Volume or Detector Issue yes_all_peaks->extra_column_broadening fix_extra_column Check tubing length/ID. Review detector settings. extra_column_broadening->fix_extra_column check_analyte Is the analyte basic (e.g., many thiazoles)? no_specific_peaks->check_analyte yes_basic Yes check_analyte->yes_basic Yes no_not_basic No check_analyte->no_not_basic No silanol_interaction Secondary Silanol Interactions Likely yes_basic->silanol_interaction solution_ph Lower mobile phase pH (e.g., add 0.1% Formic Acid) silanol_interaction->solution_ph solution_column Use end-capped column or alternative phase silanol_interaction->solution_column check_overload Is peak shape better at lower concentration? no_not_basic->check_overload yes_overload Yes check_overload->yes_overload Yes no_not_overload No check_overload->no_not_overload No mass_overload Mass Overload yes_overload->mass_overload solution_overload Reduce injection volume or sample concentration mass_overload->solution_overload column_contamination Column Contamination no_not_overload->column_contamination solution_contamination Wash column or use a guard column column_contamination->solution_contamination

Caption: Workflow for diagnosing and resolving peak tailing issues.

G Improving Poor Resolution start Poor Resolution or Co-elution Observed change_selectivity Modify Selectivity (α) start->change_selectivity change_efficiency Increase Efficiency (N) start->change_efficiency change_retention Optimize Retention (k) start->change_retention action_selectivity_ph Adjust Mobile Phase pH change_selectivity->action_selectivity_ph Most Powerful for Ionizable Compounds action_selectivity_solvent Change Organic Solvent (e.g., ACN to MeOH) change_selectivity->action_selectivity_solvent action_selectivity_column Change Stationary Phase change_selectivity->action_selectivity_column action_efficiency_particles Use Smaller Particle Size Column change_efficiency->action_efficiency_particles action_efficiency_length Increase Column Length change_efficiency->action_efficiency_length action_retention_organic Adjust % Organic in Mobile Phase change_retention->action_retention_organic action_retention_temp Change Temperature change_retention->action_retention_temp

Caption: Strategies for improving poor peak resolution.

References

Technical Support Center: Interpreting NMR Spectra of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of substituted thiazole NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during your experiments.

Q1: What are the typical ¹H NMR chemical shifts for the protons on an unsubstituted thiazole ring?

A1: The aromaticity of the thiazole ring leads to distinct chemical shifts for its three protons. In a typical deuterated solvent like CDCl₃, the approximate chemical shifts are:

  • H2: ~8.7-8.8 ppm (doublet of doublets)

  • H4: ~7.8-7.9 ppm (doublet of doublets)

  • H5: ~7.2-7.3 ppm (doublet of doublets)[1]

These values can vary depending on the solvent and concentration. The H2 proton is the most deshielded due to the influence of both the adjacent sulfur and nitrogen atoms.

Q2: How do substituents affect the ¹H NMR chemical shifts of thiazole ring protons?

A2: Substituents significantly influence the chemical shifts of the remaining ring protons.

  • Electron-Donating Groups (EDGs) like -NH₂ or -CH₃ will shield the ring protons, causing them to shift to a lower ppm (upfield). For example, the C5-H proton in 4-substituted-2-aminothiazoles can appear as a singlet around 6.5-6.9 ppm.[2][3]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CHO will deshield the protons, causing a shift to a higher ppm (downfield). The position of the substituent dictates which protons are most affected. The effect is generally strongest on the protons ortho and para to the substituent.

Q3: What are the characteristic ¹³C NMR chemical shifts for a thiazole ring?

A3: The carbon atoms of the thiazole ring also have characteristic chemical shift ranges. For unsubstituted thiazole, typical values are:

  • C2: ~153 ppm

  • C4: ~143 ppm

  • C5: ~115 ppm

Substituents will cause these shifts to vary. For example, in 2-amino-4-phenylthiazole, the C2 carbon can shift to ~168 ppm, C4 to ~150 ppm, and C5 to ~101 ppm, showing the strong influence of the amino and phenyl groups.[4]

Q4: How can I distinguish between 2-, 4-, and 5-substituted thiazoles using NMR?

A4: The substitution pattern can be determined by observing which protons are absent and the splitting patterns of the remaining protons.

  • 2-Substituted Thiazole: You will observe two signals in the aromatic region, corresponding to H4 and H5. These will appear as doublets with a typical coupling constant of ³J(H4-H5) ≈ 3.0-3.6 Hz.

  • 4-Substituted Thiazole: You will see two singlets (or very finely split doublets) for H2 and H5. The coupling between these two protons (⁴J(H2-H5)) is very small, often close to 0 Hz. The H5 proton typically appears further upfield.[5]

  • 5-Substituted Thiazole: You will observe two signals for H2 and H4. These will appear as doublets with a characteristic coupling constant of ³J(H2-H4) ≈ 2.0 Hz.

Q5: What are the typical coupling constants (J values) between the thiazole ring protons?

A5: The coupling constants are highly diagnostic for determining the substitution pattern.

  • ³J(H4-H5): ~3.0 - 3.6 Hz

  • ³J(H2-H4): ~1.8 - 2.2 Hz[6]

  • ⁴J(H2-H5): ~0.9 - 1.2 Hz (often not resolved, appearing as broad singlets)[6]

These values are crucial for distinguishing between isomers. For example, a coupling of ~3.5 Hz indicates adjacent H4 and H5 protons, pointing to a 2-substituted thiazole.

Q6: My NMR spectrum shows broad peaks. What could be the cause?

A6: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field is not homogeneous. Try re-shimming the spectrometer.[7]

  • Low Solubility/Aggregation: If your compound is not fully dissolved or is aggregating, it can lead to broad signals. Try using a different solvent or a more dilute sample.[7]

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging with the solvent (like -NH₂ or -OH) or undergoing conformational exchange on the NMR timescale can appear as broad signals. Adding a drop of D₂O can confirm exchangeable protons as the peak will disappear.[7]

Q7: I'm seeing unexpected peaks in my spectrum. What are common impurities?

A7: Common impurities in the synthesis of substituted thiazoles include:

  • Residual Solvents: Acetone, ethyl acetate, or dichloromethane are common culprits from purification and can be identified by their characteristic shifts.[7]

  • Starting Materials: Unreacted α-haloketones or thioamides/thioureas.

  • Byproducts: Side reactions can lead to isomeric products or other heterocyclic systems. Careful comparison with spectra of known starting materials and solvents can help identify these impurities.

Q8: How does the choice of NMR solvent affect the spectrum of my substituted thiazole?

A8: The solvent can have a significant effect on chemical shifts.[8][9]

  • Polarity: Changing from a non-polar solvent (like CDCl₃) to a polar one (like DMSO-d₆) can alter the electron distribution in the thiazole ring and cause shifts.[8][10]

  • Hydrogen Bonding: Solvents like DMSO-d₆ or CD₃OD can form hydrogen bonds with the thiazole nitrogen or with substituents, leading to significant changes in the chemical shifts of nearby protons.[8]

  • Aromatic Solvents: Benzene-d₆ can induce upfield shifts for protons that are positioned above the face of the benzene ring due to its own ring current effect. This can be useful for resolving overlapping signals.[7]

Q9: The integration of my thiazole protons doesn't match the expected ratio. Why?

A9: Incorrect integration can be due to:

  • Signal Overlap: If a thiazole proton signal is overlapping with a solvent or impurity peak, the integration will be inaccurate.

  • Slow Relaxation: Quaternary carbons or protons with long relaxation times may not fully relax between pulses, leading to lower signal intensity and inaccurate integration. Increasing the relaxation delay (d1) in the acquisition parameters can help.

  • Baseline Distortion: A poorly phased spectrum or a rolling baseline can lead to integration errors. Re-process the spectrum carefully.

Quantitative Data Summary

The following tables summarize typical NMR data for substituted thiazoles. Note that values are approximate and can vary based on the specific substituent, concentration, and solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (δ in ppm) for Substituted Thiazoles

Position of Proton2-Substituted4-Substituted5-Substituted
H2 -~8.0 - 9.0~8.5 - 9.5
H4 ~7.5 - 8.0-~7.6 - 8.2
H5 ~7.0 - 7.5~6.5 - 7.8[3]-

Table 2: Typical ¹³C NMR Chemical Shifts (δ in ppm) for Substituted Thiazoles

Position of CarbonUnsubstituted[11]2-Amino-4-Phenyl[4]4-Aryl-2-Methyl[3]
C2 ~153~168~169
C4 ~143~150~153
C5 ~115~102~108

Table 3: Typical Proton-Proton Coupling Constants (J in Hz) in Thiazoles

CouplingTypical Range (Hz)Note
³J(H4-H5) 3.0 - 3.6Indicates adjacent H4 and H5.
³J(H2-H4) 1.8 - 2.2[6]Indicates adjacent H2 and H4.
⁴J(H2-H5) 0.9 - 1.2[6]Often unresolved; peaks appear as singlets or broad singlets.

Experimental Protocols

Methodology for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified substituted thiazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. If the sample remains insoluble, a different solvent should be chosen.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.[12]

    • For ¹H NMR:

      • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

      • A typical spectral width of -2 to 12 ppm is sufficient for most thiazole derivatives.

      • Set the number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., using the zgpg pulse program).

      • A typical spectral width of 0 to 200 ppm is appropriate.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Data Processing:

      • Apply Fourier transformation to the acquired FID (Free Induction Decay).

      • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

      • Calibrate the chemical shift axis by setting the solvent residual peak or TMS to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

      • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Logical Workflow for Thiazole Substitution Pattern Determination

The following diagram illustrates a step-by-step workflow for deducing the substitution pattern of a monosubstituted thiazole from its ¹H NMR spectrum.

G cluster_workflow Workflow for Determining Thiazole Substitution Pattern start Acquire ¹H NMR Spectrum count_signals Count aromatic signals (protons on thiazole ring) start->count_signals two_signals Two signals observed? count_signals->two_signals one_signal One signal observed? two_signals->one_signal No measure_J Measure Coupling Constant (J) two_signals->measure_J Yes di_sub Result: Di-substituted or other isomer one_signal->di_sub Yes error Check for signal overlap or higher substitution one_signal->error No j_3_5 J ≈ 3-4 Hz? measure_J->j_3_5 j_2_4 J ≈ 2 Hz? j_3_5->j_2_4 No sub_2 Result: 2-Substituted Thiazole j_3_5->sub_2 Yes j_small J ≈ 0-1 Hz (or two singlets)? j_2_4->j_small No sub_5 Result: 5-Substituted Thiazole j_2_4->sub_5 Yes sub_4 Result: 4-Substituted Thiazole j_small->sub_4 Yes j_small->error No

Caption: Workflow for identifying the substitution pattern on a thiazole ring.

References

Technical Support Center: Minimizing Byproducts in Thienyl-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thienyl-thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thienyl-thiazoles, and what are the typical starting materials?

The most prevalent and direct method for synthesizing 4-thienyl-2-aminothiazoles is the Hantzsch thiazole synthesis .[1][2][3][4] This reaction involves the cyclocondensation of a α-haloketone with a thioamide.[1][2] For the synthesis of a 4-(thien-2-yl)thiazole, the typical starting materials are:

  • 2-Bromo-1-(thiophen-2-yl)ethanone: This α-haloketone provides the thienyl group at the 4-position of the thiazole ring.

  • Thiourea: This thioamide provides the 2-amino group and the sulfur and nitrogen atoms for the thiazole ring.

Q2: My Hantzsch synthesis of 2-amino-4-(thien-2-yl)thiazole is giving a significant amount of an isomeric byproduct. What is this byproduct and why is it forming?

A common issue in the Hantzsch synthesis, particularly under acidic conditions, is the loss of regioselectivity, leading to the formation of a mixture of isomers.[5] The expected product is the 2-amino-4-(thien-2-yl)thiazole . However, you are likely also forming the isomeric byproduct, 3-(thien-2-yl)-2-imino-2,3-dihydrothiazole .

The formation of this byproduct is often promoted by acidic conditions. While neutral or slightly basic conditions typically favor the formation of the desired 2-aminothiazole, acidic environments can lead to the competing cyclization pathway that results in the 2-imino-2,3-dihydrothiazole isomer.[5]

Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole byproduct?

To minimize the formation of the isomeric byproduct and improve the regioselectivity of your reaction, consider the following adjustments to your protocol:

  • Control the pH: Avoid strongly acidic conditions. The reaction is often carried out in a neutral solvent like ethanol. If an acid is used to protonate the thiourea, it should be carefully neutralized during workup.

  • Choice of Solvent: Ethanol is a commonly used solvent that generally provides good results.[6]

  • Reaction Temperature: The reaction is typically heated to reflux.[1][6] Optimization of the temperature may be necessary for your specific substrate.

  • Catalyst: While the traditional Hantzsch synthesis often does not require a catalyst, modern variations may employ catalysts to improve yield and selectivity. For instance, the use of a heterogeneous and reusable catalyst like copper silicate has been shown to be effective in producing 2-aminothiazoles with excellent yields.[6]

Q4: Besides the isomeric byproduct, what other side reactions or byproducts should I be aware of?

While the formation of the 2-imino isomer is a primary concern, other potential side reactions and byproducts can occur, including:

  • Decomposition of Starting Materials: α-Haloketones can be unstable, and thiourea can decompose under harsh reaction conditions. This can lead to a variety of smaller, unidentified byproducts.

  • Polymerization: Under certain conditions, the starting materials or reactive intermediates may polymerize, leading to a complex mixture of high molecular weight species.

  • Side reactions involving the thiophene ring: While generally stable, the thiophene ring can undergo side reactions under strongly acidic or oxidative conditions, though this is less common in standard Hantzsch synthesis conditions.

Q5: What are some general strategies to improve the overall yield and purity of my thienyl-thiazole product?

To enhance the efficiency and cleanliness of your synthesis, consider these modern approaches:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields and fewer byproducts compared to conventional heating.

  • Green Chemistry Approaches: The use of environmentally benign solvents and reusable catalysts can not only make your synthesis more sustainable but also improve its efficiency and reduce the formation of unwanted side products.[4]

  • One-pot procedures: Combining multiple reaction steps into a single pot can improve efficiency and minimize losses during purification of intermediates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Thienyl-Thiazole Formation of Isomeric Byproduct: Reaction conditions are too acidic, favoring the formation of the 2-imino-2,3-dihydrothiazole isomer.[5]- Maintain neutral or slightly basic reaction conditions. - Carefully neutralize any acid used during the reaction or workup.
Incomplete Reaction: Insufficient reaction time or temperature.- Increase the reaction time and monitor progress by TLC. - Ensure the reaction is heated to an appropriate reflux temperature.[1][6]
Degradation of Starting Materials: The α-haloketone or thiourea may be degrading under the reaction conditions.- Use freshly purified starting materials. - Consider milder reaction conditions, such as lower temperatures or the use of a more efficient catalyst to reduce the required reaction time.
Presence of Multiple Unidentified Byproducts Decomposition or Polymerization: Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to decomposition of reactants and products or polymerization.- Optimize the reaction temperature and time. - Consider using microwave-assisted synthesis for shorter reaction times and potentially cleaner reaction profiles.
Impure Starting Materials: Impurities in the 2-bromo-1-(thiophen-2-yl)ethanone or thiourea can lead to side reactions.- Purify starting materials before use (e.g., by recrystallization or column chromatography).
Difficulty in Purifying the Product Co-elution of Isomers: The desired 2-aminothiazole and the 2-imino byproduct may have similar polarities, making them difficult to separate by column chromatography.- Optimize the reaction to minimize the formation of the byproduct. - Try different solvent systems for column chromatography to improve separation. - Recrystallization may be an effective purification method if the solubilities of the product and byproduct differ significantly in a particular solvent.

Data on Reaction Condition Optimization

The following table summarizes the effect of different catalysts and solvents on the yield of 2-amino-4-phenylthiazole derivatives, which can serve as a starting point for optimizing the synthesis of thienyl-thiazoles.

CatalystSolventTemperature (°C)Yield (%)Reference
NoneMethanol100High[1]
Copper Silicate (10 mol%)Ethanol7895[6]
NoneWaterRefluxNot specified
NoneDMFRefluxNot specified
NoneAcetonitrileRefluxNot specified
NoneDioxaneRefluxNot specified
NoneTolueneRefluxNot specified

Note: The yields reported are for phenyl-thiazole derivatives and may vary for thienyl-thiazole synthesis.

Experimental Protocols

General Procedure for the Hantzsch Synthesis of 2-Amino-4-(thien-2-yl)thiazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(thiophen-2-yl)ethanone (1.0 mmol) and thiourea (1.2 mmol).

  • Add ethanol (10 mL) and a stir bar to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-3 hours), remove the heat and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid and precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 2-amino-4-(thien-2-yl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Hantzsch Thienyl-Thiazole Synthesis Pathway and Potential Byproduct Formation

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_products Products ThienylHaloketone 2-Bromo-1-(thiophen-2-yl)ethanone Intermediate1 Thiouronium Salt Intermediate ThienylHaloketone->Intermediate1 Nucleophilic Attack by Sulfur Thiourea Thiourea Thiourea->Intermediate1 CyclicIntermediate Hydroxythiazoline Intermediate Intermediate1->CyclicIntermediate Intramolecular Cyclization Byproduct 3-(Thien-2-yl)-2-imino-2,3-dihydrothiazole (Isomeric Byproduct) Intermediate1->Byproduct Alternative Cyclization & Dehydration (Acidic Conditions) Product 2-Amino-4-(thien-2-yl)thiazole (Desired Product) CyclicIntermediate->Product Dehydration (Neutral/Basic Conditions)

Caption: Hantzsch synthesis of 2-amino-4-(thien-2-yl)thiazole showing the desired and byproduct pathways.

Troubleshooting Workflow for Low Yield in Thienyl-Thiazole Synthesis

Troubleshooting_Workflow Start Low Yield of Thienyl-Thiazole Check_Byproducts Analyze crude product for byproducts (TLC, NMR) Start->Check_Byproducts Isomer_Detected Isomeric byproduct detected? Check_Byproducts->Isomer_Detected Byproducts present Optimize_Conditions Optimize reaction time and temperature Check_Byproducts->Optimize_Conditions No significant byproducts Adjust_pH Adjust reaction to neutral/basic conditions Isomer_Detected->Adjust_pH Yes Isomer_Detected->Optimize_Conditions No End Improved Yield Adjust_pH->End Purify_Reactants Purify starting materials Optimize_Conditions->Purify_Reactants Consider_Catalyst Consider using a catalyst (e.g., copper silicate) Purify_Reactants->Consider_Catalyst Consider_Catalyst->End

Caption: A decision-making workflow for troubleshooting low yields in thienyl-thiazole synthesis.

References

Technical Support Center: Overcoming Poor Cell Permeability of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my thiazole-based compounds exhibit low cell permeability?

A1: The cell permeability of a compound is a complex interplay of its physicochemical properties. For thiazole derivatives, poor permeability can often be attributed to:

  • Low Lipophilicity: While the thiazole ring itself has some lipophilic character, polar functional groups on the scaffold can lead to high aqueous solubility and low affinity for the lipid cell membrane. Lipophilicity, often measured as LogP, is a critical factor for passive diffusion across cell membranes.[1][2][3]

  • Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors on the molecule can increase its solvation in water, hindering its partitioning into the lipid bilayer of the cell membrane.

  • Molecular Size and Rigidity: Large or inflexible molecules may have difficulty diffusing across the cell membrane.

  • Efflux Pump Activity: Thiazole compounds can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which are membrane transporters that actively pump compounds out of the cell, thereby reducing intracellular concentration.[4][5]

Q2: My thiazole compound is highly lipophilic (high LogP) but still shows poor permeability in cell-based assays. What is the likely cause?

A2: When a lipophilic compound shows poor permeability, a primary suspect is active efflux.[6] Efflux pumps are proteins on the cell surface that recognize and expel a wide range of substrates, preventing them from reaching their intracellular targets.[4][5] This is a common issue in cell lines like Caco-2, which express various efflux transporters. To investigate this, you can perform your permeability assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in permeability in the presence of the inhibitor would suggest your compound is an efflux substrate.[6][7]

Q3: What are the main strategies to improve the cell permeability of my lead thiazole compound?

A3: There are three primary strategies to consider:

  • Structural Modification (Lead Optimization): Systematically modify the compound's structure to optimize its physicochemical properties. This can involve adding lipophilic groups (e.g., alkyl or aryl groups), masking polar functional groups, or reducing the hydrogen bonding potential.[8][9] Structure-activity relationship (SAR) studies are crucial to ensure that modifications improving permeability do not abolish the compound's biological activity.[10][11]

  • Prodrug Approach: Chemically modify the parent drug into an inactive, more permeable "prodrug."[12][13] The prodrug crosses the cell membrane and is then converted back to the active drug by intracellular enzymes. A common strategy is to mask polar groups like carboxylic acids or alcohols with lipophilic esters.[14][15]

  • Formulation Strategies: Incorporate the compound into advanced drug delivery systems. This includes using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), nanoparticles, or liposomes to enhance absorption.[16][17][18] These formulations can improve solubility and present the drug to the cell membrane in a more readily absorbable form.

Q4: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use first?

A4: Both are key in vitro permeability assays, but they measure different things.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[19][20] It is cost-effective, high-throughput, and specifically isolates the compound's ability to permeate a lipid barrier without the influence of transporters or cell metabolism.[21]

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer that mimics the intestinal epithelium.[22][23] This assay can measure both passive diffusion and active transport processes, including efflux.[24][25]

For initial screening, PAMPA is often recommended due to its speed and low cost to quickly rank compounds based on their passive permeability.[20] Compounds with good passive permeability can then be advanced to the more complex and resource-intensive Caco-2 assay to investigate potential active transport or efflux issues.[19][23]

Q5: My compound showed high permeability in the PAMPA assay but low permeability in the Caco-2 assay. How do I interpret this?

A5: This discrepancy is a classic indicator that your compound is likely a substrate for active efflux. The high PAMPA result suggests the compound has the right physicochemical properties (e.g., lipophilicity) to passively diffuse across a lipid membrane.[20] The low Caco-2 result indicates that once the compound enters the cells, it is being actively pumped out by efflux transporters, leading to low net permeability across the cell monolayer.[20] The next step would be to confirm this by running a Caco-2 assay with an efflux pump inhibitor.

Troubleshooting Guides

Issue 1: Low Compound Recovery in Permeability Assays

  • Problem: The total amount of the compound measured in the donor and acceptor wells at the end of the experiment is significantly less than the initial amount.

  • Possible Causes & Solutions:

    • Poor Aqueous Solubility: The compound may be precipitating out of the buffer.

      • Solution: Reduce the starting concentration of the compound.[26] Use a co-solvent like DMSO (typically up to 1-5%) in the buffer, but be aware that high concentrations can affect membrane integrity.[19][21]

    • Non-specific Binding: The compound may be binding to the plastic of the assay plates.

      • Solution: Use low-binding plates for the assay. Include a control well without the membrane/cell layer to quantify binding to the plate.

    • Metabolism (Caco-2 Assay): The compound may be metabolized by enzymes in the Caco-2 cells.

      • Solution: Analyze samples for the parent compound and potential metabolites using LC-MS/MS.

Issue 2: High Variability Between Replicate Wells

  • Problem: There is a large standard deviation in the calculated permeability values across replicate wells.

  • Possible Causes & Solutions:

    • Inconsistent Membrane/Monolayer: In PAMPA, the lipid layer may have been applied unevenly. In Caco-2 assays, the cell monolayer may have inconsistent integrity.

      • Solution (PAMPA): Ensure proper technique when applying the lipid solution.[21]

      • Solution (Caco-2): Always measure the transepithelial electrical resistance (TEER) of each well before the experiment to ensure monolayer confluence and integrity. Discard wells that do not meet the TEER threshold.

    • Compound Precipitation: The compound may be precipitating in some wells but not others.

      • Solution: Visually inspect wells for precipitation. Lower the compound concentration to ensure it stays in solution throughout the assay.

Data Presentation: Permeability of Thiazole Derivatives

The following tables summarize key data related to the permeability of thiazole compounds.

Table 1: Physicochemical Properties and Caco-2 Permeability of Selected Thiazole Derivatives

Compound IDLogPWater Solubility (LogS)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)Blood-Brain Barrier (BBB) PermeableReference
Derivative 7--> 8Yes[27]
Derivative 12--< 8No[27]
INH (Isoniazid)--< 8-[27]
RIF (Rifampicin)--< 8-[27]
Thiazole Analog 2i--Assessed via PAMPAYes (predicted)[10]

Note: A Papp value > 8 x 10⁻⁶ cm/s is generally considered to indicate moderate to high cell permeability.[27]

Table 2: General Structure-Activity Relationship (SAR) for Thiazole Permeability

Structural ModificationImpact on PermeabilityRationale
Addition of lipophilic groups (e.g., tert-butyl, phenyl)Generally IncreasesEnhances lipophilicity (LogP), facilitating partitioning into the lipid membrane.[28]
Addition of polar groups (e.g., -OH, -COOH)Generally DecreasesIncreases hydrogen bonding potential and aqueous solubility, hindering membrane crossing.[14]
Masking polar groups (e.g., ester prodrug)Generally IncreasesReduces hydrogen bonding and increases lipophilicity until cleaved inside the cell.[13][14]
Introduction of fluorine atomsCan IncreaseFluorine can enhance lipophilicity and metabolic stability, and modulate pKa, which may improve permeability.[29]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a test compound.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate as the donor plate and a matching 96-well acceptor plate)

  • Lipid solution (e.g., 1-2% lecithin in dodecane)[21]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound stock solution in DMSO (e.g., 10 mM)

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Lipid Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate for a few minutes, leaving a lipid layer.

  • Prepare Donor Solutions: Prepare the test compound solution by diluting the DMSO stock into PBS to a final concentration (e.g., 50-100 µM). The final DMSO concentration should be low (e.g., <1%).[19]

  • Start Assay: Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature (25°C) for 4-18 hours.[30]

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / ((VD + VA) * Area * Time) Where:

    • CA is the concentration in the acceptor well.

    • Cequ is the equilibrium concentration.

    • VD and VA are the volumes of the donor and acceptor wells.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the procedure for measuring permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® plate inserts (e.g., 24-well or 96-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Test compound stock solution in DMSO

  • TEER meter

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Prepare for Transport: Gently wash the cell monolayers with pre-warmed (37°C) transport buffer on both the apical (top) and basolateral (bottom) sides.

  • Prepare Donor Solution: Dilute the test compound from the DMSO stock into the transport buffer to the desired final concentration (e.g., 10 µM).[26]

  • Apical to Basolateral (A→B) Transport:

    • Add the donor solution containing the test compound to the apical side.

    • Add fresh transport buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Basolateral to Apical (B→A) Transport (for Efflux):

    • Add the donor solution to the basolateral side.

    • Add fresh transport buffer to the apical side.

    • Incubate and sample as described above.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation:

    • The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER > 2 is generally considered indicative of active efflux.

Visualizations

G cluster_0 cluster_1 start Low Permeability Identified in Thiazole Compound pampa Run PAMPA Assay start->pampa decision_pampa High Passive Permeability? pampa->decision_pampa caco2 Run Caco-2 Assay decision_caco2 High Caco-2 Permeability? caco2->decision_caco2 decision_pampa->caco2 Yes sar Structural Modification (SAR) - Increase Lipophilicity - Reduce H-bonds decision_pampa->sar No decision_efflux Efflux Ratio > 2? decision_caco2->decision_efflux No end_good Compound Permeability Optimized decision_caco2->end_good prodrug Prodrug Strategy - Mask polar groups decision_efflux->prodrug No efflux_inhibit Co-dose with Efflux Inhibitor OR Modify structure to avoid efflux decision_efflux->efflux_inhibit Yes sar->pampa Re-test prodrug->caco2 Re-test formulation Formulation Strategy - Use SEDDS, Nanoparticles formulation->end_good efflux_inhibit->caco2 Re-test

Caption: Workflow for troubleshooting and improving thiazole permeability.

G cluster_membrane Cell Membrane p_pump Efflux Pump extracellular Extracellular Space p_pump->extracellular Active Efflux a_trans Active Transporter extracellular->a_trans Active Transport intracellular Intracellular Space extracellular->intracellular Passive Diffusion

Caption: Mechanisms of compound transport across the cell membrane.

G cluster_out cluster_in parent_out Parent Thiazole (Poor Permeability) prodrug Lipophilic Prodrug (High Permeability) parent_out->prodrug Chemical Modification membrane Cell Membrane prodrug->membrane Passive Diffusion prodrug_in Lipophilic Prodrug parent_in Active Parent Thiazole prodrug_in->parent_in Enzymatic Cleavage membrane->prodrug_in

Caption: The prodrug strategy for enhancing cell permeability.

References

Technical Support Center: Assay Interference with 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential assay interference when working with 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a small molecule containing a thiazole ring, a common scaffold in medicinal chemistry. Thiazole-containing compounds are known to exhibit a range of biological activities. Below is a summary of its key physicochemical properties:

PropertyValue
Molecular Formula C₉H₇NO₂S₂
Molecular Weight 225.29 g/mol
Appearance Solid
Melting Point 238-242 °C
SMILES Cc1nc(sc1C(O)=O)-c2cccs2
InChI Key DSMGYNWKEJBPKW-UHFFFAOYSA-N

Q2: My primary screen shows activity for this compound, but it's not reproducible in secondary assays. What could be the cause?

This is a common issue with many small molecules, including those with a thiazole core. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS), meaning they can interfere with assay readouts through non-specific mechanisms rather than direct, selective interaction with the intended biological target. Potential reasons for irreproducibility include:

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Assay Technology Interference: The compound may interfere with the detection method itself, such as quenching fluorescence or having intrinsic fluorescent properties.

  • Chemical Reactivity: The compound might react with assay components, such as proteins or reagents.

  • Redox Activity: The compound could participate in redox cycling, interfering with assays that rely on redox-sensitive readouts.

Q3: How can I proactively identify if this compound is a PAIN?

Identifying PAINS early can save significant time and resources. A combination of computational and experimental approaches is recommended. You can use computational filters to check for substructures known to cause assay interference. Experimentally, a series of counter-screens and control experiments should be performed to rule out common interference mechanisms.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific assay formats that are prone to interference.

Guide 1: Troubleshooting Fluorescence-Based Assays

Problem: You observe unexpected inhibition or activation in a fluorescence-based assay (e.g., FRET, fluorescence polarization).

Possible Cause: The compound may be autofluorescent or acting as a quencher.

Troubleshooting Workflow:

G A Unexpected Result in Fluorescence Assay B Run Control Experiment: Compound Alone in Assay Buffer A->B C Measure Fluorescence at Assay's Excitation/Emission Wavelengths B->C D Significant Fluorescence Detected? C->D E Yes: Compound is Autofluorescent D->E Yes F No D->F No G Run Control Experiment: Compound with Fluorescent Probe F->G H Measure Fluorescence of Probe G->H I Decreased Fluorescence Compared to Probe Alone? H->I J Yes: Compound is a Quencher I->J Yes K No: Interference is Unlikely Due to Autofluorescence or Quenching I->K No

Caption: Workflow to diagnose fluorescence interference.

Experimental Protocol: Autofluorescence Check

  • Prepare Compound Solution: Prepare a dilution series of this compound in the assay buffer.

  • Plate Setup: Add the compound solutions to a microplate. Include wells with assay buffer only as a blank.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Analysis: If the fluorescence intensity of the compound-containing wells is significantly above the blank, the compound is autofluorescent.

Guide 2: Troubleshooting Aggregation-Based Interference

Problem: The compound shows potent, non-specific inhibition, often with a steep dose-response curve.

Possible Cause: The compound is forming aggregates that inhibit the target protein non-specifically.

Troubleshooting Workflow:

G A Suspected Aggregation-Based Inhibition B Perform Assay in the Presence of a Non-ionic Detergent (e.g., 0.01% Triton X-100) A->B C Compare IC50 Values With and Without Detergent B->C D Significant Increase in IC50 with Detergent? C->D E Yes: Aggregation is Likely the Cause of Inhibition D->E Yes F No D->F No G Perform Dynamic Light Scattering (DLS) Experiment F->G H Observe for Large Particle Formation at High Compound Concentrations G->H I Large Particles Detected? H->I J Yes: Confirms Aggregation I->J Yes K No: Inhibition is Likely Not Due to Aggregation I->K No

Caption: Workflow to diagnose aggregation-based interference.

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation: Prepare solutions of this compound at various concentrations in the assay buffer. Ensure the buffer is filtered (0.22 µm filter).

  • Instrument Setup: Use a DLS instrument to measure the particle size distribution.

  • Measurement: Acquire data for each concentration.

  • Analysis: Analyze the data for the appearance of large particles (typically >100 nm in diameter) as the compound concentration increases, which is indicative of aggregation.[1][2][3][4][5]

Guide 3: Troubleshooting Cell Viability Assays (MTT/XTT)

Problem: You observe an unexpected increase or decrease in cell viability in an MTT or similar tetrazolium salt-based assay.

Possible Cause: The compound may directly reduce the tetrazolium salt or interfere with cellular metabolic enzymes.

Troubleshooting Workflow:

G A Unexpected Result in MTT/XTT Assay B Perform Cell-Free Control Experiment: Compound + MTT Reagent in Media A->B C Incubate and Measure Absorbance B->C D Increase in Absorbance Compared to Media Alone? C->D E Yes: Compound Directly Reduces MTT D->E Yes F No D->F No G Perform an Orthogonal Cell Viability Assay (e.g., CellTiter-Glo, Trypan Blue) F->G H Compare Results with MTT Assay G->H I Discrepancy in Results? H->I J Yes: MTT Assay is Likely Giving an Artifact I->J Yes K No: Effect on Cell Viability May be Real I->K No

Caption: Workflow to diagnose MTT assay interference.

Experimental Protocol: MTT Interference Assay

  • Plate Setup: In a 96-well plate, add cell culture medium.

  • Compound Addition: Add a serial dilution of this compound to the wells. Include wells with vehicle control (e.g., DMSO).

  • MTT Reagent: Add MTT reagent to all wells at the same concentration used in the cell-based assay.

  • Incubation: Incubate the plate for the same duration as the cell-based assay (e.g., 2-4 hours).

  • Solubilization: Add the solubilization solution (e.g., DMSO or a specialized buffer) to all wells.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Analysis: An increase in absorbance in the presence of the compound indicates direct reduction of MTT.[6][7][8][9][10]

Potential Signaling Pathway Involvement

Thiazole-containing compounds have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Interference with this pathway could be a potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Compound This compound Compound->VEGFR2 Potential Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: Potential inhibition of the VEGFR-2 signaling pathway.[11][12][13][14][15]

References

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic Acid: Bridging In Vitro Efficacy to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic potential of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid (herein referred to as Compound T) from initial in vitro findings to a relevant in vivo model. While specific in vivo data for Compound T is not publicly available, this document outlines a standard validation workflow using hypothetical, yet plausible, data based on the known anti-inflammatory activities of similar thiazole derivatives.[1][2][3]

The primary objective is to compare the in vitro inhibitory effects of Compound T on a key inflammatory enzyme with its efficacy in a well-established animal model of acute inflammation.

I. In Vitro Efficacy Profile

Thiazole-containing compounds have demonstrated notable anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid cascade, such as Cyclooxygenase-2 (COX-2).[1][3] The initial in vitro evaluation of Compound T would logically focus on its ability to inhibit this key pro-inflammatory enzyme.

Table 1: In Vitro COX-2 Inhibition Data

CompoundTargetAssay TypeIC₅₀ (µM)
Compound THuman COX-2Cell-free enzyme assay0.15
Celecoxib (Control)Human COX-2Cell-free enzyme assay0.08
Ibuprofen (Control)Human COX-2Cell-free enzyme assay5.20

Data is hypothetical and for illustrative purposes.

II. In Vivo Validation: Carrageenan-Induced Paw Edema Model

To determine if the in vitro COX-2 inhibition translates to anti-inflammatory activity in a complex biological system, the carrageenan-induced paw edema model in rats is a standard and effective choice.[1][2] This model simulates acute inflammation, characterized by swelling (edema), which can be quantified to measure the efficacy of an anti-inflammatory agent.

Table 2: In Vivo Anti-Inflammatory Activity in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control (Saline)-0.85 ± 0.070%
Compound T100.51 ± 0.0540.0%
Compound T300.32 ± 0.0462.4%
Celecoxib (Control)200.35 ± 0.0658.8%

Data is hypothetical and for illustrative purposes. Values are represented as mean ± standard error.

III. Experimental Protocols

Detailed and reproducible methodologies are critical for the validation process.

A. In Vitro COX-2 Inhibitory Assay Protocol

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of Compound T against human recombinant COX-2.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric assay kit, Compound T, Celecoxib, Ibuprofen, DMSO (vehicle).

  • Procedure:

    • Prepare a series of dilutions of Compound T and control compounds in DMSO.

    • In a 96-well plate, add the COX-2 enzyme to the reaction buffer.

    • Add the test compounds at various concentrations and incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric probe read by a plate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

B. In Vivo Carrageenan-Induced Paw Edema Protocol

  • Objective: To evaluate the anti-inflammatory effect of Compound T on acute inflammation in Wistar rats.

  • Animals: Male Wistar rats (180-220g), housed under standard laboratory conditions with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Procedure:

    • Acclimatize animals for at least 7 days before the experiment.

    • Fast animals overnight prior to dosing.

    • Randomly assign animals to treatment groups (Vehicle, Compound T, Celecoxib).

    • Administer Compound T (10 and 30 mg/kg) or Celecoxib (20 mg/kg) orally (p.o.) via gavage. Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control group.

    • One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the edema volume by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.

IV. Visualized Workflows and Pathways

Visual diagrams help clarify complex processes and relationships.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase a Compound T Synthesis & Characterization b COX-2 Enzyme Inhibitory Assay a->b c Determine IC50 Value b->c d Animal Model Selection (Wistar Rat) c->d Proceed if IC50 is potent e Carrageenan-Induced Paw Edema d->e f Measure Edema Inhibition e->f g In Vitro-In Vivo Correlation Analysis f->g Correlate Data

Caption: Experimental workflow from in vitro screening to in vivo validation.

G Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid liberates COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Compound_T Compound T Compound_T->COX2 Inhibits

References

A Comparative Guide to the Cross-Reactivity of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of thiazole-containing compounds, a class of molecules with significant therapeutic interest, particularly as kinase inhibitors. Due to the limited publicly available cross-reactivity data for the specific compound 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, this guide will use the well-characterized, structurally related thiazole-containing drug, Dasatinib , as a representative example to illustrate the principles and data presentation for cross-reactivity analysis. We will compare its performance with Imatinib , another prominent kinase inhibitor, to highlight differences in selectivity.

Data Presentation: Kinase Selectivity Profiles

The cross-reactivity of a compound is often assessed by screening it against a large panel of kinases. The data is typically presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50) or as dissociation constants (Kd). Lower values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile of Dasatinib and Imatinib [1]

Kinase TargetDasatinib (Kd, nM)Imatinib (Kd, nM)Primary Cellular Process
ABL1 0.5 25 Cell cycle regulation, proliferation
SRC 0.6 >10,000Cell growth, differentiation, survival
LCK 1.1 >10,000T-cell activation
KIT 4 120 Cell survival, proliferation
PDGFRA 16 140 Cell growth, proliferation
VEGFR2 8 2,100 Angiogenesis
EPHB4 2 >10,000Cell adhesion, migration
DDR1 >10,000130 Cell adhesion, migration, proliferation

Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

The data clearly illustrates that while both drugs inhibit the primary target ABL1, Dasatinib exhibits a much broader cross-reactivity profile, potently inhibiting members of the SRC family kinases and other targets that Imatinib does not engage with high affinity.[2][3] This broader activity can lead to different therapeutic outcomes and off-target effects.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental assays. Below are detailed methodologies for two common approaches.

1. Kinase Inhibition Assay (e.g., Radiometric Assay)

This type of assay directly measures the catalytic activity of a kinase and its inhibition by a test compound.[4]

  • Principle: The assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition.[4]

  • Materials:

    • Purified kinase

    • Specific kinase substrate (peptide or protein)

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

    • Test compound (e.g., this compound, Dasatinib)

    • Phosphocellulose filter mats or other separation matrix

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution). A control with no inhibitor is included.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction (e.g., by adding a strong acid).

    • Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted ATP is washed away.

    • Quantify the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7]

2. Radioligand Binding Assay

This assay measures the affinity of a compound for a target receptor or enzyme by competing with a radiolabeled ligand.[8][9]

  • Principle: A radiolabeled ligand with known high affinity for the target is incubated with the target protein. A test compound is added, and its ability to displace the radioligand is measured.[8]

  • Materials:

    • Source of target protein (e.g., cell membranes, purified protein)

    • Radiolabeled ligand (e.g., [³H]-Dasatinib)

    • Test compound

    • Assay buffer

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Incubate the target protein with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The protein and any bound ligand are retained on the filter.[9]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the bound radioligand is the IC50. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[10]

Mandatory Visualization

Diagram 1: Experimental Workflow for Kinase Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) AssayPlate Assay Plate Preparation (Compound Serial Dilution) Compound->AssayPlate KinasePanel Panel of Purified Kinases Reaction Kinase Reaction (Kinase + Substrate + ATP + Compound) KinasePanel->Reaction AssayPlate->Reaction Detection Detection (e.g., Radioactivity, Fluorescence) Reaction->Detection RawData Raw Data Acquisition Detection->RawData IC50 IC50 Determination RawData->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Diagram 2: Logical Relationship of Kinase Inhibition and Cross-Reactivity

G cluster_compound Thiazole-Based Inhibitor cluster_targets Biological Targets Inhibitor This compound (Hypothetical) PrimaryTarget Primary Target Kinase Inhibitor->PrimaryTarget High Affinity (Desired Effect) OffTarget1 Off-Target Kinase A Inhibitor->OffTarget1 Moderate Affinity (Cross-Reactivity) OffTarget2 Off-Target Kinase B Inhibitor->OffTarget2 Low Affinity (Cross-Reactivity) NonTarget Unrelated Protein Inhibitor->NonTarget No Significant Binding

Caption: Binding affinity determines on-target vs. off-target effects.

Considerations for Data Interpretation

It is crucial to be aware of potential artifacts in high-throughput screening data. Pan-Assay Interference Compounds (PAINS) are molecules that can appear as "hits" in multiple assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay signal itself.[11][12] The thiazole moiety itself is not typically considered a PAINS alert, but the overall structure of a molecule should be evaluated for potential liabilities.

This guide provides a framework for understanding and comparing the cross-reactivity of thiazole-based compounds. For a definitive profile of this compound, dedicated experimental screening would be required.

References

Thiazole Derivatives: A Comparative Analysis of Their Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activity. This guide provides a comparative analysis of the antimicrobial performance of various thiazole derivatives against clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi, supported by experimental data and detailed methodologies.

Performance Comparison of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. This section presents the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against a panel of microorganisms, offering a quantitative comparison of their potency. The data, compiled from various studies, highlights the diverse antimicrobial profiles within this class of compounds.

Derivative ClassCompoundGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (MIC, µM) Bacillus subtilis (MIC, µM) Escherichia coli (MIC, µM)
4-(4-Bromophenyl)-thiazol-2-amine Derivatives Compound p216.1[1]-16.1[1]
Compound p4-28.8[1]-
Compound p3---
Compound p6---
Thiazole-based Schiff Bases Schiff Base Ligand765050
Cu(II) Complex252550
Co(II) Complex502550
Ni(II) Complex505050
Zn(II) Complex502550

Note: MIC values for Thiazole-based Schiff Bases and their metal complexes are presented in µg/mL as reported in the source.[2] A direct comparison with the molar concentration values of the 4-(4-Bromophenyl)-thiazol-2-amine derivatives should be made with caution.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 24-48 hours.

    • A few colonies are then transferred to a sterile saline solution (0.85% NaCl) to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Thiazole Derivative Solutions:

    • Stock solutions of the test compounds are prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

    • Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

    • The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the thiazole derivative at which no visible growth of the microorganism is observed.

Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

A general procedure for the synthesis of the 4-(4-bromophenyl)-thiazol-2-amine core structure is as follows:

  • A mixture of p-bromoacetophenone and thiourea is refluxed in the presence of a catalyst, such as iodine.[1]

  • The resulting intermediate, 4-(4-bromophenyl)thiazol-2-amine, is then reacted with various aromatic aldehydes to yield the final Schiff base derivatives.[1]

Mechanisms of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.

Antibacterial Mechanism: Inhibition of DNA Gyrase

Several thiazole-based compounds have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair.[3][4][5] By binding to the ATP-binding site of the GyrB subunit, these derivatives prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.[4][6]

DNA_Gyrase_Inhibition Thiazole Thiazole Derivative GyrB DNA Gyrase (GyrB Subunit) Thiazole->GyrB Binds to ATP-binding site DNA_Replication DNA Replication & Transcription GyrB->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Inhibition of DNA Gyrase by Thiazole Derivatives.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of many thiazole derivatives is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[7][8]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Thiazole Thiazole Derivative Thiazole->Lanosterol_Demethylase Inhibition

References

Structure-Activity Relationship of 4-Methylthiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 4-methylthiazole derivatives. While a comprehensive SAR study on 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid analogs is not extensively available in the public domain, this guide presents a detailed examination of a closely related series of compounds: 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives, which have been investigated for their anti-inflammatory properties. This analysis serves as a valuable case study for understanding the impact of structural modifications on the biological activity of 4-methylthiazole-containing compounds.

The following sections detail the anti-inflammatory activity of these analogs, the experimental protocols used for their evaluation, and a visual representation of the synthetic workflow and structure-activity relationships.

Anti-Inflammatory Activity of 4-Methylthiazole Analogs

The anti-inflammatory potential of a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[1] Nitric oxide is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity.

The results of this evaluation are summarized in the table below. The inhibitory activity is presented as the concentration of the compound required to inhibit 50% of NO production (IC₅₀). A lower IC₅₀ value indicates higher potency.

Compound IDRR'NO Inhibition IC₅₀ (µM)[1]
E1 HH18.32 ± 1.15
E2 4-FH15.67 ± 1.08
E3 4-ClH12.84 ± 0.97
E4 4-BrH11.25 ± 0.89
E5 4-CH₃H14.76 ± 1.03
E6 4-OCH₃H16.21 ± 1.11
E7 4-NO₂H21.53 ± 1.38
E8 H4-F16.98 ± 1.13
E9 H4-Cl13.57 ± 1.01
E10 H4-Br11.89 ± 0.92
E11 H4-CH₃15.24 ± 1.06
E12 H4-OCH₃17.83 ± 1.19
E13 H4-NO₂23.17 ± 1.45
E26 4-Br4-Br8.76 ± 0.72
Indomethacin --12.54 ± 0.95
Dexamethasone --10.28 ± 0.81

Structure-Activity Relationship (SAR) Summary:

  • Effect of Substituents on the Phenyl Rings: The nature and position of substituents on the two phenyl rings of the dihydropyrazole moiety significantly influence the anti-inflammatory activity.

  • Halogen Substitution: Introduction of halogen atoms (F, Cl, Br) at the para-position of either phenyl ring generally leads to an increase in activity compared to the unsubstituted compound (E1). Bromine substitution (E4 and E10) appears to be the most favorable among the single substitutions.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups like methyl (E5, E11) and methoxy (E6, E12) resulted in moderate activity. In contrast, the strong electron-withdrawing nitro group (E7, E13) led to a decrease in activity.

  • Synergistic Effect of Disubstitution: The most potent compound in the series was E26 , which has bromine atoms on both phenyl rings. This suggests a synergistic effect of disubstitution with halogens. Compound E26 exhibited more potent anti-inflammatory activity than the standard drugs indomethacin and dexamethasone.[1]

Experimental Protocols

Synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole Derivatives[1]

A mixture of the appropriate chalcone (1 mmol) and 2-hydrazinyl-4-methylthiazole (1 mmol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)[1]

RAW264.7 macrophage cells were seeded in 96-well plates and incubated for 24 hours. The cells were then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for another 24 hours. The concentration of nitrite in the culture supernatant, an indicator of NO production, was measured using the Griess reagent. The absorbance was measured at 540 nm. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without any treatment. The IC₅₀ values were determined from the dose-response curves.

Visualizations

G cluster_synthesis Synthetic Workflow Chalcone Substituted Chalcone Reaction Reflux in Ethanol (Glacial Acetic Acid catalyst) Chalcone->Reaction Hydrazinylthiazole 2-Hydrazinyl-4-methylthiazole Hydrazinylthiazole->Reaction Product 2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl) -4-methylthiazole Derivative Reaction->Product SAR_Flowchart cluster_sar Structure-Activity Relationship Logic cluster_modifications Modifications on Phenyl Rings (R, R') cluster_activity Impact on Anti-Inflammatory Activity Start Base Scaffold: 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl) -4-methylthiazole (E1) Halogen Halogen Substitution (F, Cl, Br) Start->Halogen EDG Electron-Donating Group (CH₃, OCH₃) Start->EDG EWG Electron-Withdrawing Group (NO₂) Start->EWG DiHalo Disubstitution with Halogen (e.g., Di-Bromo) Halogen->DiHalo Increased Increased Activity Halogen->Increased Moderate Moderate Activity EDG->Moderate Decreased Decreased Activity EWG->Decreased Highest Highest Activity DiHalo->Highest

References

Comparative Guide to the Synthesis of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The reproducibility, efficiency, and reaction conditions of different methodologies are evaluated to aid in the selection of the most suitable protocol for specific research and development needs.

Introduction

This compound is a polysubstituted thiazole derivative. The thiazole ring is a prominent scaffold in a variety of biologically active compounds. The reliable and reproducible synthesis of such molecules is crucial for further investigation and development. This guide focuses on the prevalent Hantzsch thiazole synthesis and explores potential one-pot alternatives, presenting a comparative analysis based on available experimental data.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through different strategies. Below is a summary of the key performance indicators for two plausible methods.

ParameterMethod A: Hantzsch Thiazole Synthesis (Two-Step)Method B: One-Pot Synthesis (Hypothetical)
Overall Yield ~75% (reported for the ester formation step)Good to Excellent (typically 70-95% for similar one-pot thiazole syntheses)
Reaction Time Step 1: ~10 hours; Step 2: Not specified (typically 2-4 hours)3-5 hours
Number of Steps 2 (Ester synthesis + Hydrolysis)1
Key Advantages Well-established and robust method. High yield for the ester formation step.Reduced reaction time and unit operations. Potentially more environmentally friendly.
Common Drawbacks Requires isolation of an intermediate. Longer overall process.May require specific catalysts. Optimization might be needed for this specific substrate.

Experimental Protocols

Method A: Hantzsch Thiazole Synthesis (Two-Step)

This method involves the initial synthesis of ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Step 1: Synthesis of Ethyl 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate

This step is a classic Hantzsch thiazole synthesis.

  • Reactants: Thiophene-2-carbothioamide and ethyl 2-chloroacetoacetate.

  • Procedure: A solution of thiophene-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) in ethanol is heated to reflux for 6 hours. After cooling, the precipitated product is filtered, washed with ethanol, and dried.[1]

  • Yield: A yield of 79% has been reported for this transformation.[1]

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reactants: Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), and an acid for neutralization.

  • General Procedure: The ester is dissolved in a suitable solvent (e.g., a mixture of THF and methanol) and treated with an aqueous solution of a base like sodium hydroxide. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then concentrated, and the residue is dissolved in water. The aqueous solution is acidified with an acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

Method B: One-Pot Synthesis (Hypothetical)

While a specific one-pot protocol for the target molecule is not explicitly detailed in the reviewed literature, several efficient one-pot, multi-component reactions for the synthesis of substituted thiazoles have been developed.[2][3][4] These reactions often involve the in-situ formation of intermediates, thus avoiding lengthy separation procedures. A plausible one-pot approach for the target molecule could involve the reaction of thiophene-2-carboxamide, ethyl acetoacetate, and a brominating agent in a single vessel.

  • Potential Reactants: Thiophene-2-carboxamide, ethyl acetoacetate, and an in-situ brominating agent (e.g., N-bromosuccinimide).

  • General Procedure: The reactants would be combined in a suitable solvent, possibly with a catalyst, and heated. The reaction would proceed through the in-situ bromination of the ethyl acetoacetate followed by condensation with the thiophene-2-carboxamide and subsequent cyclization to form the thiazole ring. A final hydrolysis step, potentially in the same pot, would yield the carboxylic acid.

Experimental and Logical Workflows

To visualize the synthetic pathways, the following diagrams are provided.

Hantzsch_Synthesis Thioamide Thiophene-2-carbothioamide Ester Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate Thioamide->Ester Hantzsch Reaction (Reflux in Ethanol) Haloester Ethyl 2-chloroacetoacetate Haloester->Ester Acid This compound Ester->Acid Hydrolysis (Base, then Acid)

Caption: Workflow for the two-step Hantzsch synthesis.

One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel Thioamide Thiophene-2-carbothioamide Acid This compound Thioamide->Acid Ketoester Ethyl acetoacetate Ketoester->Acid BrominatingAgent Brominating Agent BrominatingAgent->Acid

Caption: Conceptual workflow for a one-pot synthesis.

Reproducibility and Process Considerations

The reproducibility of the Hantzsch thiazole synthesis is generally considered to be high, making it a reliable method for obtaining thiazole derivatives.[5] However, the overall yield and purity can be influenced by the quality of the starting materials and the precise control of reaction conditions such as temperature and reaction time.

For one-pot syntheses, while they offer advantages in terms of efficiency, the reproducibility can sometimes be more sensitive to the reaction parameters. The presence of multiple reagents and intermediates in a single pot can lead to side reactions if conditions are not carefully optimized.

Conclusion

The two-step Hantzsch synthesis represents a well-documented and reproducible method for obtaining this compound, with a high reported yield for the key ester formation step. While a specific one-pot synthesis for this exact molecule has not been detailed, the development of such a procedure could offer significant advantages in terms of reduced reaction time and operational simplicity. Researchers should consider the trade-offs between the reliability of the established two-step method and the potential efficiency gains of a one-pot approach, which may require further optimization for this particular target molecule. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product.

References

Confirming Target Engagement of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a small molecule interacts with its intended biological target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methodologies to confirm the target engagement of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid . While the specific biological target of this compound is not extensively documented in publicly available literature, this document outlines a strategic approach to target identification and validation, presenting experimental protocols and data interpretation frameworks.

A Comparative Overview of Target Engagement Assays

A variety of techniques, spanning biophysical, biochemical, and cell-based assays, can be employed to confirm and quantify the interaction between a small molecule and its protein target.[1][2][3][4] The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput.[1][2] Orthogonal methods are highly recommended to build confidence in the observed target engagement.[1]

Assay Type Method Principle Advantages Limitations
Biophysical Surface Plasmon Resonance (SPR)Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized protein, allowing for real-time kinetic analysis.Provides kinetic data (kon, koff), label-free.Requires protein immobilization, which may affect its conformation; can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC)Measures the heat change associated with the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.Label-free, solution-based, provides thermodynamic data (ΔH, ΔS).Requires relatively large amounts of pure protein and compound; lower throughput.
Differential Scanning Fluorimetry (DSF) / Thermal Shift AssayMonitors the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye that binds to unfolded proteins.[4][5]High-throughput, requires small amounts of protein.Indirect measurement of binding; may not be suitable for all proteins.
Microscale Thermophoresis (MST)Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, or solvation shell.Low sample consumption, solution-based, wide range of affinities.Requires fluorescent labeling of one of the binding partners.
Nuclear Magnetic Resonance (NMR) SpectroscopyDetects changes in the chemical shifts of protein or ligand atoms upon binding, providing structural information about the interaction site.Provides detailed structural information, can detect weak interactions.Requires large amounts of isotopically labeled protein, low throughput, requires specialized equipment.
Cell-Based Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a target protein in intact cells or cell lysates upon ligand binding.[6][7][8]Confirms target engagement in a physiological context, no need for compound labeling.[6]Can be lower throughput for the traditional Western blot-based method.
In-Cell Western / WesA quantitative immunodetection method performed in microplates that can be adapted for CETSA to increase throughput.[7]Higher throughput than traditional Western blots for CETSA.Requires specific antibodies for the target protein.
NanoBRET™ Target Engagement AssayA proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-fusion protein in live cells, which is displaced by the test compound.Reversible, real-time measurement in live cells, high-throughput.Requires genetic modification of the target protein and a specific fluorescent tracer.
Thermal Proteome Profiling (TPP)A mass spectrometry-based method that combines CETSA with quantitative proteomics to assess the thermal stability of thousands of proteins simultaneously, allowing for unbiased target and off-target identification.[6]Unbiased, proteome-wide analysis of target and off-target effects.Technically demanding, requires sophisticated mass spectrometry equipment and bioinformatics analysis.

Experimental Protocols

Below are detailed methodologies for key experiments to confirm the target engagement of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blotting

This protocol is designed to determine if the compound binds to and stabilizes a specific target protein in a cellular environment.

  • Cell Culture and Treatment:

    • Culture a human cell line known or hypothesized to express the target protein to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with a protease inhibitor cocktail.

    • Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Heat the treated cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentrations of the soluble fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary HRP-conjugated antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for each compound concentration.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A significant shift in Tm in the presence of the compound indicates target engagement.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol measures the real-time binding kinetics of the compound to a purified target protein.

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling or another appropriate chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

  • Analyte Preparation:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). A buffer blank should also be prepared.

  • Binding Measurement:

    • Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate.

    • Monitor the change in the response units (RU) over time to generate sensorgrams for the association phase.

    • Inject running buffer alone to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Data Presentation

Quantitative data from target engagement studies should be presented in a clear and structured format to facilitate comparison.

Table 1: Hypothetical Binding Kinetics of this compound and Alternative Compounds Determined by SPR

Compound Target Protein kon (M-1s-1) koff (s-1) KD (nM)
This compoundTarget X1.5 x 1053.0 x 10-42.0
Alternative Compound 1Target X2.0 x 1058.0 x 10-44.0
Alternative Compound 2Target X5.0 x 1045.0 x 10-3100

Table 2: Hypothetical Thermal Shift Data from CETSA

Compound Concentration (µM) Target Protein Tm (°C) ΔTm (°C)
Vehicle (DMSO)-Target X52.1-
This compound1Target X54.3+2.2
This compound10Target X56.8+4.7
Alternative Compound 110Target X55.2+3.1

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate experimental workflows and biological signaling pathways.

experimental_workflow cluster_invitro In Vitro / Biochemical cluster_incell Cell-Based compound This compound biophysical Biophysical Assays (SPR, ITC, DSF) compound->biophysical live_cells Live Cells compound->live_cells purified_protein Purified Target Protein purified_protein->biophysical kinetics Binding Affinity & Kinetics (KD, kon, koff) biophysical->kinetics target_engagement Cellular Target Engagement kinetics->target_engagement Validation cetsa Cellular Thermal Shift Assay (CETSA) live_cells->cetsa tpp Thermal Proteome Profiling (TPP) live_cells->tpp cetsa->target_engagement tpp->target_engagement off_target Off-Target Profiling tpp->off_target

Caption: Experimental workflow for target identification and validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 (Target X) receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound 4-Methyl-2-(2-thienyl)-1,3- thiazole-5-carboxylic acid compound->kinase1 Inhibition

Caption: Hypothetical kinase signaling pathway inhibited by the compound.

References

A Researcher's Guide to Bridging In-Silico Predictions with Experimental Realities: The Case of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery and development, the synergy between computational (in-silico) and laboratory-based (experimental) research is paramount. This guide provides a comprehensive comparison of in-silico predictions and experimental results for thiazole derivatives, with a focus on compounds structurally related to 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid . While direct comparative studies on this specific molecule are not extensively available in the public domain, we will draw upon research on closely related 4-methylthiazole-5-carboxylic acid derivatives to illustrate the comparative process. This guide is intended for researchers, scientists, and drug development professionals to underscore the importance of integrating computational and experimental data for informed decision-making.

The Interplay of In-Silico and Experimental Approaches in Drug Discovery

The development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor. In-silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, have emerged as powerful tools to expedite this process by predicting the biological activity of compounds before they are synthesized and tested in the lab. However, these computational predictions must be validated by robust experimental data to confirm their accuracy and therapeutic potential.

This guide will delve into a case study of 4-methylthiazole-5-carboxylic acid derivatives, which have been investigated as potential anti-cancer agents. We will examine the correlation between their predicted binding affinities from molecular docking studies and their experimentally determined cytotoxic activities.

Workflow for Comparing In-Silico and Experimental Data

A typical workflow for comparing computational predictions with experimental outcomes in drug discovery involves several key stages. The following diagram, generated using Graphviz, illustrates this logical relationship.

G cluster_insilico In-Silico Analysis cluster_experimental Experimental Validation insilico_start Virtual Screening of Compound Library docking Molecular Docking Studies insilico_start->docking qsar QSAR Modeling docking->qsar admet ADMET Prediction qsar->admet insilico_end Prioritized Lead Compounds admet->insilico_end synthesis Chemical Synthesis insilico_end->synthesis Selects Candidates for Synthesis invitro In-Vitro Biological Assays synthesis->invitro invitro->qsar invivo In-Vivo Animal Models invitro->invivo invivo->admet clinical Clinical Trials invivo->clinical experimental_end Validated Drug Candidate clinical->experimental_end

Caption: A flowchart illustrating the synergistic workflow between in-silico analysis and experimental validation in the drug discovery pipeline.

Case Study: 4-Methylthiazole-5-Carboxylic Acid Derivatives as Anti-Cancer Agents

A study on novel 4-methylthiazole-5-carboxylic acid derivatives provides a valuable example of comparing in-silico predictions with in-vitro experimental results.[1] The researchers synthesized a series of these compounds and evaluated their potential as inhibitors of MUC1, a protein overexpressed in many cancers, particularly breast cancer.

In-Silico Predictions: Molecular Docking and QSAR

Molecular docking simulations were performed to predict the binding affinity of the synthesized compounds to the MUC1 protein. The docking scores, which represent the predicted binding energy, are presented in the table below. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies were conducted to correlate the structural features of the molecules with their biological activity.

Experimental Results: In-Vitro Anti-Breast Cancer Activity

The synthesized compounds were tested for their cytotoxic effects on the MDA-MB-231 human breast adenocarcinoma cell line using the Trypan blue exclusion assay and MTT assay. The results are summarized in the table below as the percentage of cell viability at a given concentration.

Data Presentation: A Comparative Table

Compound IDMolecular Docking Score (kcal/mol) with MUC1In-Vitro Activity (% Cell Viability at 10 µM) on MDA-MB-231 cells
1 -8.545%
3a -7.975%
3b -9.252%
3c -8.168%
3d -9.848%
3e -9.555%
3f -9.160%
3g -8.372%
3h -8.765%
3i -9.458%
3j -8.078%
3k -8.270%

Note: The data presented is based on the findings reported for 4-methylthiazole-5-carboxylic acid derivatives and serves as an illustrative example.[1]

As the data indicates, compounds with lower docking scores (indicating stronger predicted binding) generally exhibited lower cell viability (indicating higher cytotoxic activity). For instance, compound 3d showed the best docking score and one of the highest cytotoxic activities. This correlation, while not perfect, demonstrates the utility of in-silico methods in identifying promising candidates for further experimental investigation.

Experimental Protocols

To ensure the reproducibility and validity of scientific findings, detailed experimental protocols are essential. The following are summaries of the key experimental methodologies employed in the case study.

Synthesis of 4-Methylthiazole-5-Carboxylic Acid Derivatives[1]

The synthesis of the target compounds was achieved through a multi-step process. A general representation of the synthetic workflow is provided in the diagram below.

G start 4-Methylthiazole-5-carboxylic acid (1) intermediate1 Reaction with SOCl2 start->intermediate1 intermediate2 Addition of various bases/alcohols in the presence of triethylamine intermediate1->intermediate2 end Synthesized Derivatives (3a-k) intermediate2->end

Caption: A simplified workflow for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.

General Procedure:

  • 4-methylthiazole-5-carboxylic acid (1) was reacted with thionyl chloride (SOCl2).

  • The resulting intermediate was then treated with different bases or alcohols in the presence of triethylamine to yield the final derivatives (3a-k).

  • The structure of each synthesized compound was confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Anti-Breast Cancer Activity Assays[1]

Cell Culture: The MDA-MB-231 human breast adenocarcinoma cell line was used. The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

Trypan Blue Exclusion Assay:

  • Cells were seeded in 6-well plates and allowed to attach overnight.

  • The cells were then treated with the test compounds at a concentration of 10 µM for 48 hours.

  • After treatment, the cells were harvested, and a cell suspension was mixed with an equal volume of 0.4% Trypan blue stain.

  • The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer.

MTT Assay:

  • Cells were seeded in 96-well plates.

  • After treatment with the test compounds for 48 hours, the medium was replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates were incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance was measured at 570 nm using a microplate reader.

Conclusion

The integration of in-silico and experimental approaches is a cornerstone of modern drug discovery. While computational tools provide rapid and cost-effective means to screen large compound libraries and predict biological activities, experimental validation remains the gold standard for confirming these predictions. The case study of 4-methylthiazole-5-carboxylic acid derivatives highlights how a correlative analysis of molecular docking scores and in-vitro cytotoxicity data can guide the identification and optimization of lead compounds. For researchers working with This compound and its analogs, a similar integrated strategy will be crucial for unlocking their therapeutic potential.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of structurally related thiazole and thiophene derivatives and general best practices for laboratory chemical waste management.[1][2][3][4] Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and adhere to all local, state, and federal regulations.

I. Hazard Profile and Safety Precautions

Based on the analysis of similar chemical structures, this compound should be handled as a hazardous substance.[1][4] The anticipated hazards are summarized below.

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1][4]Do not eat, drink, or smoke when using this product. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[5][6][7][8]
Skin Irritation May cause skin irritation upon contact.[5][6][9]Wear protective gloves and clothing. In case of skin contact, rinse immediately with plenty of water.[1][5][6]
Eye Irritation May cause serious eye irritation.[5][6][9]Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[1][6]
Environmental Hazards Assumed to be harmful to aquatic life.[4][5]Avoid release to the environment. Do not dispose of down the drain.[2][4][5]
Flammability Thiazole and thiophene derivatives can be flammable.[1][2][4]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2][3]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[2]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[2]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

III. Spill Cleanup Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Immediately evacuate the area and notify personnel in the vicinity.[2][4]

  • Control Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][4]

  • Containment: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[2][4]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2][4]

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department in accordance with established policies.[2][4]

IV. Waste Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4]

Operational Plan for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, properly labeled, and sealed container.[2][10]

    • The container must be made of a compatible material (a glass container is generally suitable) and be in good condition, free of leaks.[2][11]

    • Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[3]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound". Do not use abbreviations.[3]

    • The label should also include the date when waste was first added and indicate the associated hazards (e.g., "Flammable," "Toxic").[4]

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[4]

    • This area should be well-ventilated, away from sources of ignition and incompatible materials, and have secondary containment.[4]

    • Keep the container tightly closed except when adding waste.[3]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for waste pickup.[2][3]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2][3]

Diagram of Disposal Workflow

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Pickup cluster_3 Final Disposal Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Separate from other waste Container Selection Container Selection Segregation->Container Selection Labeling Labeling Container Selection->Labeling Use compatible & sealed container Temporary Storage Temporary Storage Labeling->Temporary Storage EHS Pickup EHS Pickup Temporary Storage->EHS Pickup Store in designated area Professional Disposal Professional Disposal EHS Pickup->Professional Disposal

Caption: Logical workflow for the proper disposal of chemical waste.

References

Personal protective equipment for handling 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 209540-08-9). The following procedures are based on available safety data for this compound and general best practices for handling structurally related chemicals.

Hazard Identification:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to ensure safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a potential for splashing or dust generation.[2][3][4]
Skin Protection A chemical-resistant lab coat and appropriate protective gloves (e.g., nitrile rubber) are required.[2][3][4] Gloves should be inspected before use and changed frequently, especially after direct contact.[2]
Respiratory Protection All work with the solid compound should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[2][5] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is necessary.[5]
Foot Protection Closed-toe shoes must be worn in the laboratory at all times.[6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[5]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as the appropriate waste containers, before handling the chemical.[5]

2. Handling the Compound:

  • Weighing: Carefully weigh the powdered compound inside the fume hood to contain any dust.[5]

  • Transfer: Use a spatula to transfer the solid, avoiding actions that could generate dust, such as pouring from a height.[5]

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[2][5]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer Compound Carefully weigh->transfer dissolve Dissolve in Solvent (If Applicable) transfer->dissolve decontaminate Decontaminate Work Surfaces & Equipment dissolve->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safely handling this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, weighing paper), must be collected in a designated hazardous waste container.[3][7]

  • The container must be chemically compatible, properly sealed to prevent leaks, and clearly labeled with "Hazardous Waste" and the full chemical name.[3][7][8]

  • Do not mix this waste with other incompatible waste streams.[9]

2. Storage:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

3. Final Disposal:

  • Dispose of the waste material through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations.[2][8]

  • Do not empty into drains or release into the environment.[2][3]

Recommended Personal Protective Equipment cluster_body Body Protection cluster_hands Hand Protection cluster_face Eye/Face Protection cluster_resp Respiratory Protection ppe Personal Protective Equipment lab_coat Lab Coat ppe->lab_coat closed_shoes Closed-Toe Shoes ppe->closed_shoes gloves Nitrile Gloves ppe->gloves goggles Safety Goggles ppe->goggles face_shield Face Shield (as needed) ppe->face_shield fume_hood Chemical Fume Hood ppe->fume_hood respirator Respirator (if needed) ppe->respirator

Caption: Required PPE for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.